sodium;2-iodobenzenesulfonate
Description
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Properties
IUPAC Name |
sodium;2-iodobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPWXZMYZCPXGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Preparation of Sodium 2-Iodobenzenesulfonate
Executive Summary
This technical guide outlines the laboratory-scale synthesis and purification of Sodium 2-iodobenzenesulfonate (2-IBSA) . This compound is a critical intermediate in organic synthesis, particularly as a precursor for hypervalent iodine reagents (e.g., IBS catalysts) and as a coupling partner in Suzuki-Miyaura cross-coupling reactions where water solubility is required.
The protocol detailed herein utilizes a modified Sandmeyer Reaction . Unlike chlorination or bromination, the introduction of iodine does not require a copper(I) catalyst due to the low oxidation potential of the iodide ion. This guide prioritizes the orthanilic acid (2-aminobenzenesulfonic acid) pathway, which guarantees regiochemical fidelity to the ortho position, avoiding the isomer mixtures common in direct sulfonation of iodobenzene.
Retrosynthetic Analysis & Reaction Strategy
The Chemical Pathway
The synthesis proceeds via the diazotization of 2-aminobenzenesulfonic acid followed by nucleophilic substitution with iodide.
-
Diazotization: The amine is converted to a diazonium salt using sodium nitrite in acidic media.[2][3] Because the starting material contains a sulfonic acid group, it often exists as a zwitterion (inner salt), which has low solubility in acidic water.
-
Iodination: The diazonium group (
) is an excellent leaving group. Upon addition of Potassium Iodide (KI), an electron transfer mechanism generates the aryl radical, which rapidly captures iodine, releasing nitrogen gas. -
Salt Formation: The resulting 2-iodobenzenesulfonic acid is neutralized with a sodium base (e.g.,
) to yield the target sodium salt.
Reaction Scheme Visualization
Experimental Protocol
Reagents and Stoichiometry
The following table assumes a baseline scale of 50 mmol of starting material.
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| 2-Aminobenzenesulfonic acid | 173.19 | 1.0 | 8.66 g | Substrate |
| Sodium Nitrite ( | 69.00 | 1.1 | 3.80 g | Diazotizing Agent |
| Hydrochloric Acid (conc. 37%) | 36.46 | 2.5 | ~10.5 mL | Acidic Medium |
| Potassium Iodide (KI) | 166.00 | 1.2 | 9.96 g | Iodine Source |
| Sodium Carbonate ( | 105.99 | ~0.6 | As needed | Neutralization |
| Water (Deionized) | 18.02 | Solvent | ~100 mL | Solvent |
Step-by-Step Methodology
Phase 1: Diazotization
Critical Control Point: Temperature must remain below 5°C to prevent hydrolysis of the diazonium salt to a phenol.
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 8.66 g (50 mmol) of 2-aminobenzenesulfonic acid in 50 mL of water.
-
Acidification: Add 2.65 g (approx 25 mmol) of anhydrous sodium carbonate to dissolve the acid as its sodium salt (clears the solution). Then, slowly pour this solution into a separate beaker containing 10.5 mL concentrated HCl and 30 g crushed ice , with vigorous stirring. The amine will reprecipitate as fine particles, which is ideal for reaction.
-
Nitrite Addition: Dissolve 3.80 g (55 mmol) of sodium nitrite in 10 mL of water. Add this solution dropwise to the amine suspension over 15 minutes.
-
Observation: The suspension should clarify or change color as the diazonium salt forms.
-
Test: Verify excess nitrous acid using starch-iodide paper (should turn blue immediately). If not, add small aliquots of
.
-
Phase 2: Iodination (Sandmeyer)
Safety Note: Nitrogen gas (
-
KI Addition: Dissolve 9.96 g (60 mmol) of Potassium Iodide in 20 mL of water.
-
Reaction: While keeping the diazonium solution cool (approx 5-10°C), add the KI solution slowly.
-
Completion: Allow the mixture to warm to room temperature naturally. Once gas evolution slows, heat the mixture on a water bath to 60-70°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.
-
Bisulfite Wash: If the solution is dark brown due to excess iodine, add small amounts of solid Sodium Bisulfite (
) until the color fades to yellow/orange.
Phase 3: Isolation of the Sodium Salt
-
Neutralization: The solution currently contains 2-iodobenzenesulfonic acid and inorganic acids. Carefully add solid Sodium Carbonate (
) in small portions until the pH reaches 7.0–8.0.-
Note: This converts the sulfonic acid to Sodium 2-iodobenzenesulfonate .
-
-
Crystallization: Evaporate the solution to approximately 1/3 of its original volume (approx 30-40 mL).
-
Salting Out (Optional): If crystallization does not occur upon cooling, add 5 g of Sodium Chloride (NaCl) to the hot solution to utilize the common ion effect.
-
Filtration: Cool the mixture in an ice bath for 2 hours. Filter the precipitated white/off-white solid under vacuum. Wash with a small amount of ice-cold ethanol to remove inorganic impurities.
Process Workflow Diagram
Purification and Characterization
Purification Strategy
The crude product often contains inorganic salts (NaCl, NaI).
-
Recrystallization Solvent: Water or Water/Ethanol (90:10).
-
Protocol: Dissolve the crude solid in the minimum amount of boiling water. If colored impurities persist, treat with activated charcoal for 5 minutes, filter hot through Celite, and then allow to crystallize slowly at room temperature.
Analytical Data (Expected)
-
Appearance: White to off-white crystalline powder.
-
Melting Point: >300°C (characteristic of ionic sulfonates).[6]
-
Solubility: Soluble in water; slightly soluble in methanol; insoluble in non-polar solvents.
-
1H NMR (D2O): The introduction of the Iodine atom at the ortho position causes a significant downfield shift of the adjacent proton compared to the starting material.
-
IR Spectroscopy:
-
stretches: ~1180
and ~1040 . -
stretch: ~500–600
(often weak/obscured).
-
stretches: ~1180
Safety and Handling (E-E-A-T)
-
Diazonium Salts: While aryldiazonium sulfonates are generally more stable than their non-sulfonated counterparts (due to zwitterionic character), they should never be allowed to dry out completely before reaction. Always keep them in solution or wet paste form to avoid explosion hazards.
-
Iodine/Iodide: The reaction may liberate trace elemental iodine (
), which is corrosive and sublime. Work in a fume hood. -
Waste Disposal: The aqueous filtrate will contain iodine species. Do not mix with strong oxidizers. Dispose of in halogenated aqueous waste streams.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sandmeyer protocols).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23662047, Sodium 2-iodobenzenesulfonate. Retrieved February 5, 2026, from [Link]
Sources
- 1. 62973-69-7|Sodium 2-iodobenzenesulfonate|BLD Pharm [bldpharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]
- 6. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
Technical Guide: Hygroscopic Management of 2-Iodobenzenesulfonic Acid Sodium Salt
The following technical guide details the hygroscopic management of 2-iodobenzenesulfonic acid sodium salt, structured for application in high-precision organic synthesis and drug development.
Executive Summary
2-Iodobenzenesulfonic acid sodium salt (CAS: 62973-69-7) is a critical intermediate in the synthesis of hypervalent iodine reagents, specifically serving as the stable precursor for the in situ generation of 2-iodoxybenzenesulfonic acid (IBS) .[1] IBS is a highly active, water-soluble catalyst used alongside Oxone® for the selective oxidation of alcohols to carbonyls.
While the sodium salt offers superior shelf-stability compared to the free acid, its hygroscopic nature presents a significant variable in process chemistry. Uncontrolled water uptake alters the formula weight, leading to stoichiometric errors that can stall catalytic cycles or result in incomplete oxidation. This guide provides the physicochemical basis for this hygroscopicity and establishes a validated workflow for drying, handling, and characterization.
Physicochemical Profile & Mechanism[2]
The Hydration Mechanism
The hygroscopicity of sodium 2-iodobenzenesulfonate is not merely surface adsorption; it is driven by the high hydration enthalpy of the sodium cation and the coordination potential of the sulfonate group.
-
Coordination Geometry: Crystallographic data indicates that the Na
ion in this lattice is typically hexa-coordinated. The sulfonate oxygens ( ) act as ligands, but they do not saturate the coordination sphere. Atmospheric water molecules bind to the vacant sites on the sodium ion to complete the octahedral geometry. -
Lattice Expansion: As water integrates into the crystal lattice, it forms bridging hydrogen bonds between the sulfonate oxygens of adjacent molecules, effectively creating a "hydrated sheet" structure. This can lead to caking and deliquescence at high relative humidity (RH).
Impact on Downstream Chemistry
The primary application of this salt is the generation of the active IBS catalyst. Water content introduces two failure modes:
-
Stoichiometric Drift: The theoretical molecular weight is 306.05 g/mol . A sample absorbed to equilibrium at 60% RH may contain 5-10% water by weight. Using "wet" salt undercharges the catalyst loading, potentially dropping the active species below the critical turnover threshold (typically 1-5 mol%).
-
Oxone® Efficiency: The oxidation of the iodide (I) to iodoxy (V) species requires precise buffering. Excess water from the precursor can alter the local pH or solubility profile in non-aqueous solvents (e.g., nitromethane/acetonitrile), retarding the formation of the active IBS species.
Visualization: Mechanism & Workflow
Diagram 1: Hygroscopic Impact & Handling Logic
This diagram illustrates the pathway from atmospheric exposure to experimental failure, and the intervention points for control.
Caption: Logical flow showing how uncontrolled moisture sorption leads to under-loading of the catalyst precursor and subsequent reaction failure.
Analytical Characterization Protocols
To ensure data integrity, the water content must be quantified before use in critical GMP or GLP campaigns.
Primary Method: Coulometric Karl Fischer (KF) Titration
Because the salt is a solid, direct injection is difficult. An oven evaporator coupled with KF is recommended to release the water without decomposing the salt.
| Parameter | Setting/Specification |
| Method Type | Coulometric with Oven Evaporator |
| Oven Temperature | 140°C (Below decomposition, high enough to release lattice water) |
| Carrier Gas | Dry Nitrogen (Flow: 50-100 mL/min) |
| Extraction Time | 300 - 600 seconds |
| Drift Stop | < 5 µ g/min |
| Sample Mass | 50 - 100 mg |
Secondary Method: Thermogravimetric Analysis (TGA)
TGA distinguishes between surface moisture (lost <100°C) and coordinated lattice water (lost >120°C).
-
Ramp Rate: 10°C/min from 25°C to 250°C.
-
Purge Gas: Nitrogen (40 mL/min).
-
Interpretation: A step loss between 120°C–160°C confirms the presence of a stable hydrate. If the loss is continuous from 40°C, the water is likely loosely adsorbed surface moisture.
Handling & Storage Protocols
Drying Protocol (Vacuum Oven)
The sodium salt is thermally stable (MP > 300°C), but the iodine-carbon bond can be sensitive to prolonged high heat. A vacuum-assisted drying cycle is safer and more efficient than high heat alone.
Step-by-Step Procedure:
-
Preparation: Spread the salt in a thin layer (<1 cm depth) on a glass or PTFE drying tray. Do not use aluminum foil, as wet sulfonates can be corrosive to metals over time.
-
Vacuum: Apply vacuum to < 10 mbar.
-
Heating: Set oven temperature to 60°C .
-
Duration: Dry for 12–24 hours .
-
Cooling: Backfill with dry nitrogen or argon. Do not backfill with ambient air.
-
Transfer: Transfer immediately to a desiccator or glovebox.
Storage Hierarchy
-
Tier 1 (Best): Glovebox under
atmosphere. -
Tier 2 (Standard): Tightly sealed amber glass jar with Parafilm® seal, stored inside a desiccator with active silica gel or
. -
Tier 3 (Short-term): Sealed container stored at 2–8°C. Note: Cold storage increases the risk of condensation upon opening. Allow container to reach room temperature before opening.
Experimental Workflow: Moisture-Free Weighing
When precise stoichiometry is required (e.g., <50 mg scale reactions), the weighing process itself introduces error.
Diagram 2: Moisture-Free Weighing Protocol
Caption: Decision tree for handling the salt based on initial water content analysis.
Protocol for "Wet" Weighing (Correction Method)
If drying is not feasible, you must correct the mass based on the water content.
-
Measure water content (
) via KF. -
Calculate required mass (
) using the correction factor: -
Record the exact mass used and adjust the limiting reagent calculation accordingly.
References
-
Uyanik, M., Akakura, M., & Ishihara, K. (2009).[1] 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone.[1][2] Journal of the American Chemical Society, 131(1), 251–262.[1] Link
-
Arshad, M. N., et al. (2009). Sodium 2-iodobenzenesulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(1), m113. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23662047, Sodium 2-iodobenzenesulfonate. Link
-
Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Link
Sources
sodium 2-iodobenzenesulfonate safety and handling precautions
This technical guide details the safety, handling, and application protocols for Sodium 2-iodobenzenesulfonate (IBS-Na) . It is designed for researchers utilizing this compound primarily as a precursor for 2-iodoxybenzenesulfonic acid (IBS) , a highly active hypervalent iodine catalyst.
CAS: 62973-69-7 | Formula: C₆H₄INaO₃S | MW: 306.05 g/mol
Executive Summary & Chemical Identity
Sodium 2-iodobenzenesulfonate is an off-white, hygroscopic solid.[1] While chemically stable under ambient conditions, it serves as the critical pre-catalyst for generating IBS , a water-soluble analog of IBX (2-iodoxybenzoic acid). Unlike IBX, which is explosive under impact/heating, IBS-Na is non-explosive in its salt form but requires strict control during its oxidative activation to prevent runaway thermal events.
Physicochemical Profile
| Property | Specification | Operational Implication |
| Appearance | White to off-white powder | Discoloration (yellowing) indicates iodine liberation/degradation. |
| Solubility | Water (soluble), Methanol (slightly) | Compatible with aqueous oxidation protocols (e.g., Oxone®). |
| Hygroscopicity | High | Must be stored in desiccated conditions to maintain stoichiometry. |
| Sensitivity | Light-sensitive | C–I bond lability requires amber glassware or foil wrapping. |
Hazard Identification & Toxicology (GHS)
Current regulatory data classifies IBS-Na as a Category 2 Irritant . However, due to its iodine content, it should be treated with the caution reserved for halogenated aromatics.
GHS Classification[3][4]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).
Mechanism of Toxicity
-
Iodine Liberation: Upon contact with strong acids or thermal decomposition (>300°C), the compound releases elemental iodine (
) and hydrogen iodide ( ), both of which are corrosive to respiratory mucosa. -
Sulfonate Group: The sulfonic acid moiety, while neutralized in the salt, contributes to the compound's surfactant-like properties, potentially enhancing skin permeation of other contaminants.
Strategic Handling & Storage Protocols
Scientific Rationale: The primary risks are hydrolytic degradation and dust inhalation. The following protocols mitigate these vectors.
A. Engineering Controls[6]
-
Powder Handling: All weighing of dry powder must occur inside a fume hood or a HEPA-filtered powder enclosure . The static-prone nature of sulfonate salts often leads to aerosolization during transfer.
-
Static Dissipation: Use anti-static gun or polonium strips during weighing if ambient humidity is <30% to prevent particle scattering.
B. Personal Protective Equipment (PPE) Matrix
| PPE Type | Recommendation | Technical Rationale |
| Gloves | Nitrile (Min. 0.11 mm thickness) | Sulfonates are polar; nitrile provides excellent permeation resistance against ionic solids. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for fine powders that can bypass side shields. |
| Respiratory | N95 (if outside hood) | Necessary only if engineering controls fail; prevents inhalation of irritating dust. |
C. Storage Logic[6]
-
Temperature: Store at 2–8°C . While stable at room temperature, refrigeration retards slow iodine liberation.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Oxygen promotes slow oxidative degradation.
-
Container: Amber glass with a Parafilm seal. Avoid metal containers (steel/aluminum) as sulfonates can be corrosive to metals over time in humid environments.
Application Safety: The IBS Oxidation Cycle
The highest risk phase is not storage, but the in situ generation of the active catalyst (IBS). IBS-Na is oxidized (usually by Oxone® or NaIO₄) to the hypervalent Iodine(V) species.[4]
Experimental Workflow Visualization
The following diagram outlines the decision logic for safe handling and the catalytic cycle risks.
Figure 1: Operational workflow for IBS-Na.[2] The "High Risk Zone" indicates where the stable salt is converted into the potent oxidant.
Critical Protocol: In Situ Activation
When using IBS-Na to generate IBS:
-
Oxidant Addition: Add the co-oxidant (e.g., Oxone) slowly to the aqueous solution of IBS-Na. The oxidation of I(I) to I(V) is exothermic.
-
Solvent Selection: Avoid using oxidizable solvents (e.g., alcohols) before the catalyst is generated, unless they are the substrate. Acetonitrile or Nitromethane are preferred co-solvents.
-
Quenching: Residual hypervalent iodine species must be quenched with sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite before disposal. Verify quench by starch-iodide paper (should remain white).
Emergency Response & Disposal
Spill Response
-
Small Spill (<10g):
-
Don PPE (Goggles, Nitrile gloves).
-
Cover spill with a wet paper towel to prevent dust generation.
-
Wipe up and place in a sealed bag. Clean surface with 10% sodium thiosulfate solution (to reduce any liberated iodine).
-
-
Large Spill:
-
Evacuate area if dust is airborne.[3]
-
Use a HEPA vacuum or wet-sweeping method. Do not dry sweep.
-
Fire Fighting Measures[4][6]
-
Media: Water spray, Carbon dioxide (CO₂), dry chemical.
-
Hazards: Emits toxic fumes of Sulfur Oxides (SOx), Sodium Oxides (Na₂O), and Hydrogen Iodide (HI). Wear SCBA.
Waste Disposal[5]
-
Classification: Hazardous Chemical Waste (Solid).
-
Protocol: Dissolve in water, neutralize to pH 7, and treat with mild reducing agent (thiosulfate) to ensure no active oxidants remain. Dispose of via licensed chemical waste contractor. Do not drain dispose.
References
-
Uyanik, M., Akakura, M., & Ishihara, K. (2009).[5][6] 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone .[5][6] Journal of the American Chemical Society, 131(1), 251–262.[5][6] [Link]
-
National Center for Biotechnology Information. (2025).[2][7] PubChem Compound Summary for CID 23662047, Sodium 2-iodobenzenesulfonate . [Link]
Sources
- 1. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 6. Hypervalent Iodine Compounds [organic-chemistry.org]
- 7. Sodium 2-Iodobenzenesulfonate | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]
crystal structure of sodium 2-iodobenzenesulfonate monohydrate
An In-Depth Technical Guide to the Crystal Structure of Sodium 2-iodobenzenesulfonate Monohydrate
Introduction
Sodium 2-iodobenzenesulfonate is an organosulfur compound that serves as a valuable reagent in synthetic organic chemistry.[1] Its utility often hinges on its purity and solid-state characteristics, which are fundamentally dictated by its crystal structure. The monohydrate form, in particular, presents a fascinating case study in supramolecular assembly, where the interplay of ionic bonds, coordination chemistry, and non-covalent interactions governs the material's architecture. This guide provides a detailed technical exploration of the (Na⁺·C₆H₄IO₃S⁻·H₂O), intended for researchers, scientists, and professionals in drug development who require a deep understanding of its solid-state properties. We will delve into the experimental underpinnings of its structure determination, analyze its detailed molecular and crystal architecture, and discuss the critical role of intermolecular forces in stabilizing the crystalline lattice.
Part 1: Elucidation of the Crystal Structure: A Methodological Overview
The determination of a definitive crystal structure is a cornerstone of modern chemical analysis. For sodium 2-iodobenzenesulfonate monohydrate, this was achieved through single-crystal X-ray diffraction, the gold standard for atomic-level structural elucidation.[2] The causality behind the experimental choices in this process is critical for ensuring the trustworthiness and accuracy of the final model.
Synthesis and Crystallization
The journey to structural analysis begins with the synthesis of the compound and the growth of high-quality single crystals.
Protocol for Synthesis: The title compound was prepared following the established methodology described by Chau & Kice (1977).[3] The general principle behind synthesizing sulfonate salts involves the neutralization of the corresponding sulfonic acid.[4]
-
Reaction Setup: 2-iodobenzenesulfonic acid is dissolved in an appropriate solvent.
-
Neutralization: A stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium carbonate) is added slowly to the acidic solution. The reaction is typically monitored by pH to ensure complete neutralization.
-
Expertise & Experience: The choice of base and solvent is crucial. Water is often used as it readily dissolves both the sulfonic acid and the resulting sodium salt, facilitating the reaction and subsequent crystallization.
-
-
Crystallization: High-quality single crystals suitable for X-ray diffraction were obtained directly from the reaction mixture.[3] This is typically achieved by slow evaporation of the solvent at a controlled temperature, allowing for the ordered arrangement of molecules into a crystalline lattice. Seeding with a small, pre-existing crystal can also be employed to initiate and guide crystal growth.[5]
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is an analytical technique where a focused beam of X-rays is directed at a single crystal. The electrons in the crystal's atoms scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice.[6]
Experimental Workflow: From Crystal to Structure
Caption: Workflow for the structural determination of sodium 2-iodobenzenesulfonate monohydrate.
Detailed Protocol for Data Collection and Refinement: [3]
-
Crystal Selection & Mounting: A colorless, prismatic single crystal with dimensions 0.25 × 0.17 × 0.15 mm was selected and mounted on a goniometer head of a Bruker KAPPA APEXII CCD diffractometer.
-
Trustworthiness: The use of a CCD (Charge-Coupled Device) detector allows for the efficient collection of a large number of reflections, improving data completeness and redundancy, which are critical for an accurate structure solution.
-
-
Data Collection: The crystal was maintained at a constant temperature of 296(2) K and irradiated with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 10,141 reflections were measured.
-
Expertise & Experience: Molybdenum is a common X-ray source for small molecules containing heavier elements like iodine because its shorter wavelength provides better resolution and minimizes absorption effects.
-
-
Data Reduction: The collected data was processed using the SAINT software package. A multi-scan absorption correction (SADABS) was applied to account for the absorption of X-rays by the crystal, a crucial step for a compound containing a heavy atom like iodine. This process yielded 2339 independent reflections.
-
Structure Solution and Refinement: The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. The iodine atom was found to be disordered over two positions and refined with occupancies of 0.78 and 0.22. Hydrogen atoms on the water molecule were located from a difference Fourier map, while C-H atoms were placed in geometrically calculated positions.
Part 2: The Crystal and Molecular Structure
The analysis of the diffraction data provides a precise three-dimensional model of the atomic arrangement within the crystal.
Crystallographic Data Summary
The fundamental parameters defining the crystal lattice are summarized below.
| Parameter | Value | Source |
| Chemical Formula | Na⁺·C₆H₄IO₃S⁻·H₂O | [3] |
| Formula Weight (Mᵣ) | 324.06 | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 13.6141 (4) | [3] |
| b (Å) | 8.8233 (3) | [3] |
| c (Å) | 7.8493 (3) | [3] |
| β (°) | 92.171 (1) | [3] |
| Volume (V) (ų) | 942.19 (6) | [3] |
| Z (Formula units/cell) | 4 | [3] |
| Calculated Density (Dₓ) | 2.285 Mg m⁻³ | [3] |
| Radiation, λ (Å) | Mo Kα, 0.71073 | [3] |
| Temperature (K) | 296 (2) | [3] |
The Coordination Environment of the Sodium Ion
A key feature of this structure is the coordination sphere of the sodium cation (Na⁺). The Na⁺ ion is hexacoordinated, meaning it is directly bonded to six oxygen atoms.[3][7]
-
Four of these oxygen atoms originate from the sulfonate (SO₃⁻) groups of four different 2-iodobenzenesulfonate anions.
-
The remaining two coordination sites are occupied by oxygen atoms from two different water molecules.
The Na···O contact distances are in the range of 2.419 (2) to 2.7218 (18) Å, and the O···Na···O angles span from 73.70 (5)° to 158.64 (7)°.[3] This coordination geometry results in the formation of a two-dimensional polymeric network or sheet-like structure that extends in the crystallographic bc plane. The iodobenzene rings protrude above and below these inorganic sheets.[3]
Coordination of the Na⁺ Ion
Caption: Schematic of the hexa-coordination of the sodium ion by oxygen atoms.
Supramolecular Assembly and Hydrogen Bonding
Beyond the primary coordination of the sodium ion, the overall crystal structure is stabilized by a network of weaker intermolecular interactions, primarily hydrogen bonds.[3] These interactions are directional and play a crucial role in dictating the precise packing of the molecules.
The structure features:
-
O—H···O Hydrogen Bonds: The water molecules act as hydrogen bond donors, forming connections with the oxygen atoms of the sulfonate groups. Interestingly, one of the sulfonate oxygen atoms is not involved in coordinating to a sodium ion; instead, it acts as an acceptor in an intermolecular hydrogen bond with a water molecule.[3]
-
C—H···O Hydrogen Bonds: Weaker hydrogen bonds exist between the hydrogen atoms on the benzene ring and the sulfonate oxygen atoms.
-
C—H···π Interactions: The crystal packing is further stabilized by interactions between the hydrogen atoms of one benzene ring and the electron-rich π-system of an adjacent benzene ring.[3]
This intricate network of hydrogen bonds links the two-dimensional inorganic sheets, creating a stable, three-dimensional supramolecular architecture.
Part 3: Significance and Conclusion
The detailed structural analysis of sodium 2-iodobenzenesulfonate monohydrate provides critical insights for researchers and drug development professionals. Understanding the precise coordination of the sodium ion, the role of the water of hydration, and the extensive hydrogen bonding network is essential for:
-
Polymorph Screening: Knowledge of this stable monohydrate form is crucial when screening for different crystalline forms (polymorphs, solvates) of related compounds, which can have different physical properties like solubility and stability.
-
Rational Crystal Design: The established supramolecular motifs, such as the 2D sheet structure and hydrogen bonding patterns, can inform strategies for designing new co-crystals or salts with desired properties.
-
Material Characterization: The crystallographic data presented here serves as a definitive reference for phase identification and quality control using techniques like Powder X-ray Diffraction (PXRD).
References
-
Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Siddiqui, W. A. (2008). Sodium 2-iodobenzenesulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(12), m1628. [Link]
-
National Center for Biotechnology Information (n.d.). Sodium 2-Iodobenzenesulfonate. PubChem Compound Database. Retrieved from [Link]
-
Nanoporation (n.d.). 2-Iodobenzenesulfonic acid sodium salt. Retrieved from [Link]
-
Wikipedia contributors. (2023, May 22). Sulfonate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
University of Toledo (2014). X-ray Diffraction and Crystal Structures. Retrieved from [Link]
-
Rensselaer Polytechnic Institute (n.d.). Crystallization from a Supersaturated Solution. Retrieved from [Link]
Sources
- 1. 2-Iodobenzenesulfonic acid sodium salt | Nanoporation [nanoporation.eu]
- 2. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 3. Sodium 2-iodobenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonate - Wikipedia [en.wikipedia.org]
- 5. Crystallization from a Supersaturated Solution [chem.rutgers.edu]
- 6. tcd.ie [tcd.ie]
- 7. Sodium 2-iodo-benzene-sulfonate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
sodium 2-iodobenzenesulfonate as a reagent in organic synthesis
Topic: Sodium 2-Iodobenzenesulfonate as a Reagent in Organic Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists
High-Performance Pre-Catalyst for Green Oxidations & Aqueous Cross-Coupling
Executive Summary
Sodium 2-iodobenzenesulfonate (CAS: 62973-69-7) is a versatile aryl iodide salt that has emerged as a critical reagent in "Green Chemistry" applications. Its primary utility lies in its role as the pre-catalyst for the in situ generation of 2-Iodoxybenzenesulfonic acid (IBS) , a highly active hypervalent iodine(V) oxidant. Unlike the potentially explosive and insoluble Dess-Martin Periodinane (DMP) or IBX, the IBS system—generated from this sodium salt and Oxone®—operates safely in both aqueous and non-aqueous media, delivering superior turnover frequencies (TOF) for alcohol oxidations and oxidative dehydrogenations. Additionally, the reagent serves as a robust, water-soluble electrophile for Suzuki-Miyaura cross-couplings in neat water, facilitating the synthesis of amphiphilic biphenyl scaffolds.
Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Chemical Name | Sodium 2-iodobenzenesulfonate |
| Synonyms | 2-Iodo-benzenesulfonic acid sodium salt; Pre-IBS |
| CAS Number | 62973-69-7 |
| Formula | C₆H₄INaO₃S |
| MW | 306.05 g/mol |
| Solubility | Water (High), Methanol (Moderate), Nitromethane (Low/Sparingly) |
| Stability | Hygroscopic; Store under inert gas at 2–8°C. |
Protocol 1: Laboratory Synthesis of Sodium 2-Iodobenzenesulfonate
For laboratories where the commercial reagent is unavailable, it can be synthesized via the Sandmeyer iodination of orthanilic acid.
Reagents:
-
2-Aminobenzenesulfonic acid (Orthanilic acid): 17.3 g (100 mmol)
-
Sodium Carbonate (Na₂CO₃): 5.3 g
-
Sodium Nitrite (NaNO₂): 7.0 g (101 mmol)
-
Potassium Iodide (KI): 20.0 g (120 mmol)
-
Hydrochloric Acid (conc.): 25 mL
Step-by-Step Procedure:
-
Dissolution: In a 500 mL beaker, dissolve 17.3 g of orthanilic acid in 100 mL water containing 5.3 g Na₂CO₃. Warm slightly if necessary to ensure a clear solution, then cool to 5°C.
-
Diazotization: Prepare a solution of 7.0 g NaNO₂ in 20 mL water. Add this dropwise to the amine solution while maintaining the temperature below 5°C.
-
Acidification: Pour the mixture slowly into a stirred slurry of 25 mL conc. HCl and 100 g ice. A white precipitate of the diazonium salt may form.[1] Stir for 20 minutes at 0-5°C.
-
Iodination: Dissolve 20 g of KI in 30 mL water. Add this solution slowly to the cold diazonium mixture.
-
Sandmeyer Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour until nitrogen evolution ceases. The solution will turn dark.
-
Isolation: Cool the mixture. Neutralize carefully with Na₂CO₃. The product can be salted out by adding NaCl or by concentrating the solution. Recrystallize from water/ethanol to obtain white to off-white crystals.
Core Application: IBS-Catalyzed Oxidation (The Ishihara Protocol)[11]
The most significant application of sodium 2-iodobenzenesulfonate is its conversion into IBS (2-Iodoxybenzenesulfonic acid) . This catalytic cycle uses Oxone® (potassium peroxymonosulfate) as the terminal oxidant.
Mechanism: The sodium salt (Pre-catalyst) is oxidized by Oxone to the active IBS species (Iodine V). IBS oxidizes the alcohol substrate to a carbonyl, reducing itself to the iodine(III) or iodine(I) state, which is then rapidly re-oxidized by Oxone.
Mechanistic Pathway
Caption: The catalytic cycle of IBS generated in situ from Sodium 2-Iodobenzenesulfonate. The active I(V) species drives the oxidation while Oxone regenerates the catalyst.
Protocol 2: Catalytic Oxidation of Alcohols
Adapted from Uyanik, Akakura, & Ishihara, J. Am. Chem. Soc. 2009.
Scope: Primary/Secondary Alcohols
Reagents:
-
Substrate (Alcohol): 1.0 mmol
-
Sodium 2-iodobenzenesulfonate (Catalyst): 15 mg (0.05 mmol, 5 mol%)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄): 615 mg (1.0 mmol active oxidant, ~2 equiv)
-
Solvent: Nitromethane (MeNO₂), Acetonitrile (MeCN), or Ethyl Acetate (EtOAc).[5] Note: Nitromethane often yields the highest rates.
-
Temperature: 50–60°C.
Step-by-Step Procedure:
-
Setup: In a 10 mL round-bottom flask or sealed tube, charge the alcohol substrate (1.0 mmol) and sodium 2-iodobenzenesulfonate (5 mol%).
-
Solvent Addition: Add 3 mL of Nitromethane (or MeCN). Stir to disperse.
-
Oxidant Addition: Add Oxone® (2 equiv) in a single portion. Note: Oxone is insoluble in these solvents; the reaction is a heterogeneous suspension.
-
Reaction: Heat the mixture to 50°C with vigorous stirring (800-1000 rpm) to ensure effective phase contact.
-
Monitoring: Monitor by TLC. Primary alcohols typically convert to carboxylic acids (if water is present/added) or aldehydes (anhydrous conditions). Secondary alcohols convert to ketones. Reaction time: 2–6 hours.
-
Workup:
-
Cool to room temperature.[6]
-
Filter off the insoluble inorganic salts (potassium sulfates).
-
Concentrate the filtrate under reduced pressure.
-
Purification: The catalyst residue (sodium 2-iodobenzenesulfonate) is water-soluble. Dissolve the crude residue in ether/EtOAc and wash with water to remove the catalyst, or perform flash column chromatography.
-
Troubleshooting Table:
| Issue | Possible Cause | Solution |
| Low Conversion | Poor stirring (Heterogeneous mix) | Increase stir rate; ensure Oxone is finely ground. |
| Over-oxidation | Excess oxidant/Water presence | Use strictly anhydrous solvent for Aldehyde selectivity. |
| Solubility | Substrate insoluble in MeNO₂ | Use EtOAc or a MeCN/Water biphasic system. |
Secondary Application: Aqueous Suzuki-Miyaura Coupling[9][10]
Sodium 2-iodobenzenesulfonate acts as an ideal hydrophilic electrophile for synthesizing water-soluble biphenyls, often used as surfactants or liquid crystals.
Protocol 3: Aqueous Cross-Coupling
Reaction: Sodium 2-iodobenzenesulfonate + Phenylboronic Acid
Reagents:
-
Sodium 2-iodobenzenesulfonate: 1.0 mmol
-
Phenylboronic Acid: 1.2 mmol
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Ligand: TPPTS (Water-soluble phosphine) or Ligand-free (using Pd/C)
-
Base: Na₂CO₃ (2.0 mmol)
-
Solvent: Degassed Water (5 mL)
Step-by-Step Procedure:
-
Degassing: Sparge 5 mL of distilled water with Nitrogen/Argon for 15 minutes.
-
Mixing: In a reaction vial, add the aryl iodide (1.0 mmol), boronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).
-
Catalyst: Add Pd(OAc)₂ (2.2 mg, 1 mol%). Note: For completely homogeneous aqueous catalysis, add TPPTS (2 mol%). For heterogeneous, use Pd/C.[7]
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours. The mixture should remain clear (if homogeneous) or black suspension (if Pd/C).
-
Workup:
-
Cool to room temperature.[6]
-
Acidify carefully with 1M HCl to pH ~2 (if isolating the free acid) or keep neutral for the salt.
-
Isolation: The product is highly water-soluble. Evaporate water and recrystallize from Ethanol/Water, or use reverse-phase chromatography (C18) to desalinate.
-
Workflow Diagram
Caption: Operational workflow for the aqueous Suzuki coupling of sodium 2-iodobenzenesulfonate.
References
-
Uyanik, M., Akakura, M., & Ishihara, K. (2009).[5] 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone.[5][8] Journal of the American Chemical Society, 131(1), 251–262.[5] Link
-
Uyanik, M., & Ishihara, K. (2009).[5] Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications, (16), 2086–2099. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Krasnokutskaya, E. A., et al. (2007).[9] A Convenient and General One-Step Preparation of Aromatic Iodides. Synthesis, 2007(01), 81–84. (Reference for Sandmeyer iodination protocols). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 6. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diazotisation [organic-chemistry.org]
The Versatile Role of Sodium 2-Iodobenzenesulfonate in Modern Pharmaceutical Synthesis
Introduction: In the intricate landscape of pharmaceutical development, the demand for efficient, selective, and robust synthetic methodologies is paramount. Sodium 2-iodobenzenesulfonate has emerged as a key player, primarily as a precursor to a highly active hypervalent iodine catalyst for a range of oxidative transformations crucial in the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the applications of sodium 2-iodobenzenesulfonate, complete with detailed protocols, mechanistic insights, and practical considerations for researchers and scientists in drug development.
Physicochemical Properties and Safety Data
A foundational understanding of the physical and chemical properties of a reagent is critical for its effective and safe implementation in any synthetic protocol.
| Property | Value | Reference |
| Chemical Formula | C₆H₄INaO₃S | [1] |
| Molecular Weight | 306.05 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >300 °C | [2] |
| Solubility | Slightly soluble in water and methanol | [2] |
| Stability | Hygroscopic | [2] |
Safety and Handling: Sodium 2-iodobenzenesulfonate is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water.[3]
Core Application: Precursor to the Hypervalent Iodine Catalyst, 2-Iodoxybenzenesulfonic Acid (IBS)
The primary and most significant application of sodium 2-iodobenzenesulfonate in pharmaceutical synthesis is its role as a stable, easy-to-handle precursor for the in situ generation of 2-iodoxybenzenesulfonic acid (IBS).[4] IBS is a powerful and highly active hypervalent iodine(V) oxidant that catalyzes the selective oxidation of alcohols to carbonyl compounds—a fundamental transformation in drug synthesis.[5]
The in situ generation of IBS from sodium 2-iodobenzenesulfonate using an inexpensive and environmentally benign co-oxidant like Oxone® (potassium peroxymonosulfate) circumvents the need to handle potentially explosive hypervalent iodine reagents.[4]
Mechanistic Rationale: The IBS Catalytic Cycle
The enhanced reactivity of IBS compared to other iodine(V) oxidants like 2-iodoxybenzoic acid (IBX) is attributed to the strong electron-withdrawing nature of the sulfonate group. This increases the electrophilicity of the iodine center, facilitating the oxidation process. The catalytic cycle is initiated by the oxidation of sodium 2-iodobenzenesulfonate to IBS by Oxone®. The IBS then reacts with the alcohol substrate to form an alkoxyperiodinane intermediate, which undergoes reductive elimination to yield the carbonyl product and the reduced iodine(III) species. This species is then re-oxidized by Oxone® to regenerate the active IBS catalyst.
Sources
- 1. Sodium 2-Iodobenzenesulfonate | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 3. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Comprehensive Characterization of Sodium 2-Iodobenzenesulfonate
Introduction
Sodium 2-iodobenzenesulfonate is an organoiodine compound of significant interest in synthetic chemistry and pharmaceutical development.[1] As a substituted aromatic sulfonate, its unique structure, featuring a heavy iodine atom and a polar sulfonate group, presents specific analytical challenges and requirements. Accurate and comprehensive characterization is paramount to ensure its identity, purity, and consistency, which are critical for its application in regulated environments such as drug development and manufacturing.
This document provides a detailed guide to a multi-technique approach for the thorough characterization of sodium 2-iodobenzenesulfonate. It is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. This integrated analytical strategy ensures a self-validating system, where orthogonal techniques provide corroborating evidence for a complete and trustworthy structural and purity profile.
Physicochemical Properties
A foundational understanding of the material's basic properties is the first step in any analytical endeavor.
| Property | Value | Source |
| Chemical Formula | C₆H₄INaO₃S | [2] |
| Molecular Weight | 306.06 g/mol | [2] |
| CAS Number | 62973-69-7 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >300 °C | [1] |
| Solubility | Slightly soluble in water and methanol | [1] |
| Stability | Hygroscopic | [1] |
Comprehensive Analytical Workflow
A robust characterization of sodium 2-iodobenzenesulfonate relies on the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a comprehensive picture of the molecule's identity, purity, and structure. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.
Sources
Application Note: Structural Characterization of Sodium 2-Iodobenzenesulfonate in D₂O by ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural elucidation of sodium 2-iodobenzenesulfonate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are optimized for samples dissolved in deuterium oxide (D₂O), a common solvent for polar and ionic organic molecules. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development who require robust methods for the characterization of sulfonated aromatic compounds. We will delve into the causality behind experimental choices, from sample preparation to spectral interpretation, ensuring a self-validating and scientifically sound methodology.
Introduction
Sodium 2-iodobenzenesulfonate is an important organic intermediate used in various synthetic applications. Its precise structural characterization is paramount for ensuring purity, monitoring reactions, and understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution. This note will focus on the application of ¹H and ¹³C NMR to confirm the identity and substitution pattern of sodium 2-iodobenzenesulfonate.
The aromatic region of the ¹H NMR spectrum provides a wealth of information regarding the substitution pattern of the benzene ring through the analysis of chemical shifts and spin-spin coupling constants.[1][2] For an ortho-disubstituted benzene ring, a complex multiplet pattern is expected due to the magnetic inequivalence of the four aromatic protons.[2] ¹³C NMR spectroscopy complements this by providing information on the number of unique carbon environments and the electronic effects of the substituents.[3]
The use of deuterium oxide (D₂O) as the NMR solvent is particularly advantageous for water-soluble compounds like sodium 2-iodobenzenesulfonate.[4] However, it also presents specific challenges, such as the management of the residual HDO signal and the absence of exchangeable protons in the final spectrum.[4][5] This guide will address these practical considerations to ensure the acquisition of high-quality NMR data.
Experimental Design and Rationale
The successful acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is crucial for obtaining high-quality NMR spectra. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.
Protocol 1: Preparation of Sodium 2-Iodobenzenesulfonate in D₂O
-
Weighing the Analyte: Accurately weigh 10-20 mg of sodium 2-iodobenzenesulfonate into a clean, dry vial. This concentration range is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe for both ¹H and ¹³C NMR.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity D₂O (≥99.9% D) to the vial. The use of high-purity D₂O minimizes the intensity of the residual HDO signal.
-
Dissolution: Vortex the sample for 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a bright light to confirm the absence of any solid particles.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure the filling height is between 4 and 5 cm to maximize the sample within the detection coil.
-
Internal Standard (Optional but Recommended): For quantitative applications (qNMR), a known amount of an internal standard should be added. A suitable internal standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS-d₄) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). These standards have signals that are typically in a clear region of the spectrum and are chemically inert.
NMR Data Acquisition: Optimizing Spectral Quality
The following parameters are recommended for a standard 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments with a 30° flip angle to balance signal intensity and relaxation delays. |
| Solvent | D₂O | D₂O | Appropriate for the water-soluble analyte. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Spectral Width | 16 ppm | 240 ppm | Sufficient to encompass all expected proton and carbon signals for the analyte. |
| Number of Scans | 16-64 | 1024-4096 | Dependent on sample concentration; more scans improve the signal-to-noise ratio. |
| Relaxation Delay (d1) | 2 s | 2 s | Allows for sufficient relaxation of the nuclei between scans, crucial for accurate integration. |
| Acquisition Time | ~2 s | ~1 s | Determines the digital resolution of the spectrum. |
| Solvent Suppression | Presaturation | None | Presaturation of the residual HDO signal (around 4.7 ppm) is essential to prevent it from overwhelming the analyte signals. |
Data Analysis and Interpretation
The interpretation of the NMR spectra is based on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum of sodium 2-iodobenzenesulfonate is expected to show four distinct signals, each corresponding to one of the protons on the benzene ring. Due to the ortho-disubstitution, none of the protons are chemically equivalent, leading to a complex splitting pattern.
-
Chemical Shift (δ): The aromatic protons are expected to resonate in the range of 7.0-8.5 ppm. The sulfonate group is strongly electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. The iodine atom also has a deshielding effect, though generally less pronounced than the sulfonate group.
-
Multiplicity and Coupling Constants (J): The splitting pattern will be complex due to ortho, meta, and para couplings.
-
Ortho coupling (³JHH) is typically the largest, around 7-10 Hz.
-
Meta coupling (⁴JHH) is smaller, around 2-3 Hz.
-
Para coupling (⁵JHH) is the smallest and often not resolved (0-1 Hz).
-
Predicted ¹H NMR Data for Sodium 2-Iodobenzenesulfonate
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |
| H6 | 8.0 - 8.2 | Doublet of doublets (dd) | ³JH6-H5 ≈ 7-8, ⁴JH6-H4 ≈ 2-3 |
| H3 | 7.8 - 8.0 | Doublet of doublets (dd) | ³JH3-H4 ≈ 7-8, ⁴JH3-H5 ≈ 2-3 |
| H4 | 7.4 - 7.6 | Triplet of doublets (td) | ³JH4-H3 ≈ 7-8, ³JH4-H5 ≈ 7-8, ⁴JH4-H6 ≈ 2-3 |
| H5 | 7.2 - 7.4 | Triplet of doublets (td) | ³JH5-H4 ≈ 7-8, ³JH5-H6 ≈ 7-8, ⁴JH5-H3 ≈ 2-3 |
Note: The exact chemical shifts and coupling constants can be influenced by concentration and pH.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbons of the benzene ring.
-
Chemical Shift (δ): Aromatic carbons typically resonate between 110-160 ppm.[2] The carbons directly attached to the electron-withdrawing substituents (C1 and C2) will be significantly deshielded. The iodine-bearing carbon (C2) is expected to be at a lower chemical shift than might be anticipated due to the "heavy atom effect".
-
Signal Intensity: Quaternary carbons (C1 and C2) will generally have lower signal intensities compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) and longer relaxation times.
Predicted ¹³C NMR Data for Sodium 2-Iodobenzenesulfonate
| Carbon | Predicted δ (ppm) | Rationale |
| C1 | 140 - 145 | Attached to the strongly electron-withdrawing sulfonate group. |
| C2 | 90 - 100 | Attached to iodine; the heavy atom effect shifts this signal upfield. |
| C6 | 130 - 135 | Ortho to the sulfonate group, deshielded. |
| C3 | 130 - 135 | Ortho to the iodine atom, deshielded. |
| C4 | 125 - 130 | Para to the sulfonate group. |
| C5 | 125 - 130 | Meta to both substituents. |
Visualizing the Workflow and Structure
To provide a clear overview of the experimental process and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow from sample preparation to structural confirmation.
Caption: Structure of Sodium 2-Iodobenzenesulfonate with proton labeling.
Conclusion
This application note has outlined a detailed and robust protocol for the NMR spectroscopic analysis of sodium 2-iodobenzenesulfonate in D₂O. By following the prescribed methodologies for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important chemical compound. The provided predictions for ¹H and ¹³C NMR spectra serve as a valuable reference for the analysis of this and structurally related molecules. The principles discussed herein are broadly applicable to the characterization of a wide range of water-soluble organic compounds.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Zhdankin, V. V., et al. (2018). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant. Beilstein Journal of Organic Chemistry, 14, 1854–1858. [Link]
-
PubChem. (n.d.). Sodium 2-iodobenzenesulfonate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. [Link]
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The Ascendance of Sodium 2-Iodobenzenesulfonate: A Water-Soluble, Highly Reactive Alternative to Triflates in Palladium-Catalyzed Cross-Coupling
Introduction: The Persistent Challenge of C-C Bond Formation in Drug Discovery
The creation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, enabling the efficient and predictable assembly of complex molecular architectures.[1] The judicious selection of the electrophilic coupling partner is critical to the success of these transformations. For decades, aryl and vinyl triflates (trifluoromethanesulfonates) have been celebrated as highly effective electrophiles, prized for their ability to be readily synthesized from ubiquitous phenols and for their high reactivity in the crucial oxidative addition step of the catalytic cycle.[2] However, the pursuit of more cost-effective, atom-economical, and environmentally benign synthetic routes necessitates the exploration of novel coupling partners that can overcome some of the limitations of triflates.
This application note introduces sodium 2-iodobenzenesulfonate as a compelling and versatile alternative to traditional triflates in a variety of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application, and present a comparative analysis against the established triflate chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with a water-soluble, highly reactive, and readily available electrophile.
The Dichotomy of Reactivity: Aryl Iodides vs. Aryl Triflates
The efficacy of an electrophile in palladium-catalyzed cross-coupling is largely dictated by its ability to undergo oxidative addition to a Pd(0) complex, the rate-determining step in many catalytic cycles.[3][4] The general order of reactivity for common electrophiles is I > Br ≈ OTf > Cl.[5] This established hierarchy places aryl iodides at the pinnacle of reactivity.
Sodium 2-iodobenzenesulfonate ingeniously combines the high reactivity of an aryl iodide with the advantageous physicochemical properties imparted by a sulfonate group. The carbon-iodine bond is weaker than the carbon-oxygen bond in an aryl triflate, facilitating a more facile oxidative addition to the palladium catalyst. This can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times.[6]
Mechanistic Insights: A Tale of Two Electrophiles
To appreciate the advantages of sodium 2-iodobenzenesulfonate, it is instructive to compare its journey through the catalytic cycle with that of a conventional aryl triflate in a Suzuki-Miyaura coupling.
The Established Pathway: Aryl Triflates in Suzuki-Miyaura Coupling
Aryl triflates are excellent electrophiles due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, which renders the ipso-carbon susceptible to attack by the electron-rich Pd(0) catalyst.
Caption: Catalytic cycle of Suzuki-Miyaura coupling with an aryl triflate.
The Alternative Pathway: Sodium 2-Iodobenzenesulfonate in Suzuki-Miyaura Coupling
The presence of the highly reactive C-I bond in sodium 2-iodobenzenesulfonate facilitates a rapid oxidative addition. Furthermore, the sulfonate group can influence the solubility of the catalyst and substrate, potentially enabling efficient catalysis in aqueous media.
Caption: Catalytic cycle of Suzuki-Miyaura coupling with sodium 2-iodobenzenesulfonate.
Comparative Analysis: Sodium 2-Iodobenzenesulfonate vs. Aryl Triflates
The choice of electrophile can significantly impact the efficiency, cost, and environmental footprint of a synthetic route. The following table provides a comparative overview of key parameters.
| Feature | Aryl Triflates (Ar-OTf) | Sodium 2-Iodobenzenesulfonate |
| Synthesis | From phenols using triflic anhydride or other triflating agents. | Commercially available.[7][8] |
| Reactivity | High, but generally less reactive than corresponding aryl iodides.[5] | Very high due to the labile C-I bond.[6][9] |
| Stability | Generally stable, but can be susceptible to hydrolysis.[2] | Stable, hygroscopic solid.[7] |
| Solubility | Typically soluble in organic solvents. | Soluble in water and polar protic solvents.[7] |
| Cost | Can be expensive due to the cost of triflating reagents. | Generally more cost-effective. |
| "Green" Chemistry | Often requires anhydrous organic solvents. | Enables aqueous-phase catalysis, reducing the need for volatile organic compounds.[1][10] |
Experimental Protocols: Harnessing the Power of Sodium 2-Iodobenzenesulfonate
The following protocols provide a starting point for the application of sodium 2-iodobenzenesulfonate in common cross-coupling reactions. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling in Aqueous Media
This protocol leverages the water solubility of sodium 2-iodobenzenesulfonate for a more environmentally friendly procedure.
Workflow Diagram:
Caption: Workflow for aqueous Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a reaction vessel equipped with a magnetic stir bar, add sodium 2-iodobenzenesulfonate (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a water-soluble phosphine ligand such as TPPTS (tris(3-sulfophenyl)phosphine trisodium salt, 0.06 mmol, 6 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a mixture of deionized water and a co-solvent such as ethanol or acetonitrile (e.g., 3:1 v/v, 4 mL).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask under an argon atmosphere, combine sodium 2-iodobenzenesulfonate (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), copper(I) iodide (CuI, 0.06 mmol, 6 mol%), and a suitable solvent such as DMF or NMP (5 mL).
-
Base Addition: Add a base, typically an amine such as triethylamine (Et₃N, 2.0 mmol) or diisopropylethylamine (DIPEA, 2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes.[9][13]
Step-by-Step Methodology:
-
Reagent Preparation: To a pressure-rated vial, add sodium 2-iodobenzenesulfonate (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base such as triethylamine (Et₃N, 1.5 mmol) or potassium carbonate (K₂CO₃, 1.5 mmol).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, DMAc, or NMP (5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 80-120 °C.
-
Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.
Best Practices and Troubleshooting
-
Inert Atmosphere: While some cross-coupling reactions can be performed under aerobic conditions, maintaining an inert atmosphere (argon or nitrogen) is generally recommended to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
-
Ligand Selection: The choice of ligand is crucial for catalytic efficiency. For aqueous reactions, water-soluble ligands like TPPTS or sulfonated SPhos are recommended.[14] For reactions in organic solvents, a wide range of phosphine ligands and N-heterocyclic carbenes (NHCs) can be employed.
-
Base Selection: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction and in neutralizing the HX generated in the Heck and Sonogashira reactions. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. Organic bases such as Et₃N and DIPEA are often employed in Sonogashira and Heck couplings.[10]
-
Troubleshooting Low Yields: If low yields are observed, consider screening different ligands, bases, solvents, and reaction temperatures. Ensure that the reagents are pure and the reaction is conducted under strictly anaerobic conditions. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial in biphasic reactions.[1]
Conclusion: A Bright Future for a Versatile Reagent
Sodium 2-iodobenzenesulfonate represents a significant advancement in the field of cross-coupling chemistry. Its unique combination of high reactivity, water solubility, and commercial availability makes it an attractive alternative to aryl triflates. By enabling the use of milder reaction conditions and aqueous solvent systems, this reagent aligns with the principles of green chemistry, offering a more sustainable approach to the synthesis of valuable molecules. As the demand for efficient and environmentally responsible synthetic methods continues to grow, sodium 2-iodobenzenesulfonate is poised to become an indispensable tool in the arsenal of the modern synthetic chemist.
References
- Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Palladium-Catalyzed Cross-Coupling of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 4(13), 2335-2338.
- Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
- ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Trifl
- Sharma, S., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6783-6803.
- Krishe, M. J., et al. (2021). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 143(49), 20956-20961.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024, November 26). Suzuki reaction.
- Shada, A. D. R., et al. (2023). Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load. Organic Letters, 25(30), 5621-5626.
- Arshad, S., et al. (2008). Sodium 2-iodobenzenesulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(12), m1628.
- Mohammad, M., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 23(7), 1644.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Beilstein Journals. (2015). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Morken, J. P., et al. (2001). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 123(35), 8710-8711.
- ResearchGate. (n.d.).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Krishe, M. J., et al. (2023). Palladium(I)-Catalyzed Cross-Electrophile Coupling of Vinyl Triflates and Aryl Iodides. Synfacts, 19(01), 0041.
- ResearchGate. (n.d.). Sonogashira reaction between aryl iodides and terminal alkynes in....
- ChemicalBook. (2025, July 14). 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- ResearchGate. (n.d.).
- Wang, X., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
- Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction.
Sources
- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. - 博客 | 文学城 [blog.wenxuecity.com]
- 6. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 8. Sodium 2-Iodobenzenesulfonate | 62973-69-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. gold-chemistry.org [gold-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
catalytic applications of sodium 2-iodobenzenesulfonate derivatives
Application Note: Catalytic Applications of Sodium 2-Iodobenzenesulfonate Derivatives
Part 1: Introduction & Strategic Value
The "Green" Hypervalent Iodine Revolution Sodium 2-iodobenzenesulfonate (Na-IBS) and its derivatives represent a paradigm shift in oxidation chemistry. Historically, hypervalent iodine reagents like IBX (2-iodoxybenzoic acid) and DMP (Dess-Martin periodinane) have been indispensable for mild oxidations. However, their industrial utility is severely hampered by poor solubility in common organic solvents, potential explosiveness (IBX), and the requirement for stoichiometric waste generation.
Na-IBS serves as the water-soluble pre-catalyst for 2-Iodoxybenzenesulfonic acid (IBS) , an iodine(V) species generated in situ. This system offers three critical advantages for drug development and scale-up:
-
Extreme Activity: IBS is significantly more active than IBX due to the electronic effects of the sulfonate group, often requiring catalyst loadings as low as 0.05 mol%.
-
Safety & Scalability: The active oxidant is generated in situ using Oxone® (potassium peroxymonosulfate), eliminating the handling of explosive dry iodine(V) reagents.
-
Green Profile: The reaction uses aqueous/organic biphasic systems or green solvents (EtOAc, MeCN), and the reduced catalyst (I(I) species) is water-soluble, simplifying workup.
Part 2: Scientific Foundation & Mechanism[1]
The IBS Catalytic Cycle The catalytic efficiency of sodium 2-iodobenzenesulfonate relies on a robust redox cycle between the Iodine(I) precursor and the active Iodine(V) species. Unlike traditional IBX cycles which often stall at the Iodine(III) stage, the sulfonate group facilitates rapid re-oxidation and enhances the electrophilicity of the iodine center.
Mechanism Description:
-
Activation: The pre-catalyst (Na-IBS, I(I) ) is oxidized by Oxone in the presence of water to form the active IBS (I(V) ) species.
-
Ligand Exchange: The alcohol substrate attacks the highly electrophilic iodine center, releasing water.
-
Oxidation/Reductive Elimination: A hypervalency twist occurs, followed by elimination of the carbonyl product and release of the reduced benzenesulfonic acid species (likely an I(III) intermediate which rapidly disproportionates or is oxidized back to I(V)).
Diagram 1: The IBS Catalytic Cycle
Caption: The catalytic redox cycle of IBS driven by Oxone, cycling between I(I) and I(V) oxidation states.
Part 3: Application Protocols
Application A: Selective Oxidation of Alcohols to Carbonyls
This is the primary application of Na-IBS. It is highly chemoselective, tolerating sulfides, amines (as salts), and double bonds (under controlled conditions).
Protocol 1: General Oxidation of Secondary Alcohols to Ketones
-
Reagents:
-
Substrate: Secondary Alcohol (1.0 equiv)
-
Catalyst: Sodium 2-iodobenzenesulfonate (1–5 mol%)
-
Oxidant: Oxone® (1.1–1.5 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) / Water (minimal)
-
Temperature: Room Temperature to 50°C
-
-
Step-by-Step Methodology:
-
Preparation: Dissolve the alcohol substrate (1 mmol) in EtOAc (3 mL).
-
Catalyst Addition: Add Sodium 2-iodobenzenesulfonate (15 mg, 0.05 mmol, 5 mol%). Note: Lower loading (0.1 mol%) is possible for highly reactive benzylic alcohols.
-
Oxidant Addition: Add Oxone® (340 mg, 1.1 mmol) followed by a small amount of water (0.5 mL) to facilitate phase transfer and Oxone solubility.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor by TLC or LC-MS. Reaction times typically range from 1 to 6 hours.
-
Workup:
-
Filter the reaction mixture to remove insoluble inorganic salts (potassium sulfates).
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ (to quench excess oxidant) and brine.
-
Dry the organic phase over Na₂SO₄ and concentrate.[1]
-
-
Purification: Most products are obtained in >95% purity without chromatography.
-
Table 1: Scope and Selectivity
| Substrate Class | Product | Catalyst Loading | Yield (Typical) | Notes |
| Benzylic Alcohols | Aldehydes/Ketones | 0.1 - 1 mol% | 95-99% | Extremely fast; no over-oxidation. |
| Aliphatic Alcohols | Ketones/Acids | 1 - 5 mol% | 90-95% | Primary alcohols -> Carboxylic acids with excess Oxone. |
| Cyclic Alcohols | Cycloalkanones | 1 - 5 mol% | 92-98% | Precursor to lactones (see App B). |
| Sterically Hindered | Ketones | 5 mol% | 85-92% | IBS is less sterically demanding than IBX. |
Application B: Oxidative Dearomatization & Cascade Reactions
Sodium 2-iodobenzenesulfonate derivatives (specifically 5-methyl-2-iodobenzenesulfonate) are potent catalysts for the oxidative dearomatization of phenols, a key step in synthesizing complex natural products and quinones.
Protocol 2: Synthesis of Quinones/Quinols from Phenols
-
Mechanism: The I(V) species generates a phenoxenium ion intermediate, which is trapped by a nucleophile (water or alcohol).
-
Reagents:
-
Substrate: 2-substituted or 4-substituted Phenol.
-
Catalyst: Sodium 2-iodo-5-methylbenzenesulfonate (5 mol%).
-
Oxidant: Oxone® (2.0 equiv).
-
Solvent: Nitromethane (MeNO₂) / Water (2:1).
-
-
Workflow:
-
Mix: Combine phenol and catalyst in MeNO₂.
-
Oxidize: Add Oxone/Water slowly to control the exotherm.
-
Quench: Upon consumption of phenol (TLC), quench with NaHCO₃/Na₂S₂O₃.
-
Isolate: Extract with EtOAc.
-
Diagram 2: Experimental Workflow for Alcohol Oxidation
Caption: Standard operational workflow for IBS-catalyzed oxidation in batch mode.
Part 4: Comparative Analysis & Troubleshooting
IBS vs. Traditional Hypervalent Iodine Reagents
| Feature | IBS (Na-Salt + Oxone) | IBX (Standard) | DMP (Dess-Martin) |
| Solubility | High (Water/Organic Biphasic) | Very Low (DMSO only) | High (DCM, etc.) |
| Atom Economy | Catalytic (Recyclable I(I)) | Stoichiometric | Stoichiometric |
| Safety | Non-explosive (In situ gen.) | Explosive impact sensitivity | Thermal sensitivity |
| Reactivity | High (Twisted I-O bond) | Moderate | High |
| Workup | Filtration + Extraction | Precipitation/Filtration | Hydrolysis + Extraction |
Troubleshooting Guide:
-
Problem: Low Conversion.
-
Cause: Poor phase transfer of Oxone.
-
Solution: Increase stirring speed (RPM > 800) or add a phase transfer catalyst (e.g., TBAHSO₄) if using strictly non-polar solvents. Ensure trace water is present.
-
-
Problem: Over-oxidation (Aldehyde to Acid).
-
Cause: Excess Oxone or prolonged time.
-
Solution: Stop reaction immediately upon consumption of alcohol. Use exactly 1.0-1.1 equiv of Oxone. Buffer the solution with NaHCO₃ if acid sensitivity is an issue.
-
-
Problem: Catalyst Deactivation.
-
Cause: Formation of insoluble iodine species.[2]
-
Solution: Ensure the pH is slightly acidic (Oxone is naturally acidic). Basic conditions can decompose the active IBS species.
-
References
-
Uyanik, M., Akakura, M., & Ishihara, K. (2009).[3][4][5][6] "2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone."[3][4][5][6][7] Journal of the American Chemical Society, 131(1), 251–262.[3][4][6] Link
-
Uyanik, M., & Ishihara, K. (2009).[3][4][5][6][8] "Hypervalent iodine-mediated oxidation of alcohols." Chemical Communications, (16), 2086–2099. Link
-
Uyanik, M., & Ishihara, K. (2013). "Catalytic Oxidative Dearomatization of Phenols." Angewandte Chemie International Edition, 52(22), 5822-5826. Link
-
Richardson, R. D., & Wirth, T. (2006). "Hypervalent Iodine Organocatalysis." Angewandte Chemie International Edition, 45(27), 4402–4404. Link
Sources
- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 4. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]
- 5. Hypervalent iodine-mediated oxidation of alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sodium 2-Iodobenzenesulfonate
Welcome to the technical support center for the synthesis of sodium 2-iodobenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to improve your yield and purity for this important synthetic building block.
Introduction to the Synthesis
The synthesis of sodium 2-iodobenzenesulfonate is typically achieved through a two-step process: the diazotization of 2-aminobenzenesulfonic acid followed by a Sandmeyer-type reaction with an iodide salt. While the overall transformation is robust, achieving high yields and purity requires careful control of reaction parameters. This guide will walk you through the critical aspects of this synthesis, helping you to navigate potential challenges.
Reaction Pathway Overview
The synthesis proceeds as follows:
-
Diazotization: 2-Aminobenzenesulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to form the corresponding diazonium salt.
-
Iodination (Sandmeyer-type reaction): The diazonium salt is then reacted with a solution of potassium iodide, which displaces the diazonium group to yield 2-iodobenzenesulfonic acid.
-
Neutralization: The resulting 2-iodobenzenesulfonic acid is neutralized with a sodium base to afford the final product, sodium 2-iodobenzenesulfonate.
Caption: Overall reaction scheme for the synthesis of sodium 2-iodobenzenesulfonate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: Why is my yield of sodium 2-iodobenzenesulfonate consistently low?
Low yields can stem from several factors throughout the two main stages of the reaction. A systematic approach to troubleshooting is crucial.
Possible Cause 1: Incomplete Diazotization
-
Scientific Rationale: The formation of the diazonium salt is highly dependent on temperature and pH. Nitrous acid is unstable at higher temperatures, and if the temperature rises above 5 °C, it will decompose, leading to incomplete diazotization.[1] Additionally, an inappropriate acid concentration can affect the formation of the active nitrosating agent, the nitrosonium ion (NO+).[2]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction mixture is maintained between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling.
-
Acid Concentration: Use a sufficient excess of mineral acid (e.g., hydrochloric acid) to ensure the complete conversion of sodium nitrite to nitrous acid and to maintain a low pH.
-
Slow Addition: Add the sodium nitrite solution slowly and dropwise to the solution of 2-aminobenzenesulfonic acid to prevent localized temperature increases and uncontrolled nitrogen evolution.[1]
-
Possible Cause 2: Decomposition of the Diazonium Salt
-
Scientific Rationale: Aryl diazonium salts, while more stable than their alkyl counterparts, are still prone to decomposition, especially at elevated temperatures, which can lead to the formation of phenolic byproducts.[3]
-
Troubleshooting Steps:
-
Maintain Low Temperature: Do not allow the diazonium salt solution to warm up before the addition of the iodide source.
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the next step. Avoid storing it for extended periods.
-
Possible Cause 3: Inefficient Iodination
-
Scientific Rationale: The Sandmeyer-type reaction with iodide is generally efficient.[4] However, side reactions can occur. For instance, the diazonium salt can couple with unreacted 2-aminobenzenesulfonic acid or other aromatic species to form azo compounds, which are often highly colored impurities.[5]
-
Troubleshooting Steps:
-
Ensure Complete Diazotization: Confirm that the diazotization is complete before adding the potassium iodide solution. A simple test with starch-iodide paper can check for the absence of excess nitrous acid.
-
Iodide Concentration: Use a stoichiometric excess of potassium iodide to ensure complete reaction with the diazonium salt.
-
Possible Cause 4: Product Loss During Workup and Purification
-
Scientific Rationale: Sodium 2-iodobenzenesulfonate is highly water-soluble, which can make its isolation from the aqueous reaction mixture challenging.[6] Significant amounts of inorganic salts (e.g., NaCl, KCl) are also present, which can co-precipitate with the product.
-
Troubleshooting Steps:
-
Salting Out: After neutralization, consider adding a saturated solution of sodium chloride to decrease the solubility of the product and promote its precipitation.
-
Recrystallization Solvent: For recrystallization, a mixed solvent system, such as ethanol/water, can be effective in separating the product from inorganic salts.[7]
-
Caption: Troubleshooting flowchart for low yield issues.
Q2: My final product is colored (e.g., yellow, brown, or red). How can I improve its purity?
-
Scientific Rationale: The presence of color in the final product often indicates the formation of azo dye byproducts.[8] This occurs when the electrophilic diazonium salt couples with an electron-rich aromatic ring, such as unreacted 2-aminobenzenesulfonic acid. This side reaction is more likely if the diazotization is incomplete or if the pH is not sufficiently acidic during the Sandmeyer reaction.
-
Troubleshooting Steps:
-
Ensure Complete Diazotization: Before proceeding to the iodination step, ensure all the 2-aminobenzenesulfonic acid has been converted to the diazonium salt.
-
Maintain Acidity: Keep the reaction mixture acidic during the addition of potassium iodide to suppress azo coupling.
-
Decolorizing Carbon: During recrystallization, the use of activated charcoal can help to remove colored impurities.
-
Recrystallization: Perform multiple recrystallizations from an appropriate solvent system (e.g., ethanol/water) to improve the purity and color of the final product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants?
-
A: A common starting point is a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) relative to 2-aminobenzenesulfonic acid to ensure complete diazotization. A greater excess of mineral acid (e.g., 2.5-3 equivalents) is recommended to maintain a low pH. For the iodination step, an excess of potassium iodide (e.g., 1.2-1.5 equivalents) is typically used.
| Reactant | Molar Equivalents |
| 2-Aminobenzenesulfonic Acid | 1.0 |
| Sodium Nitrite | 1.05 - 1.1 |
| Hydrochloric Acid (conc.) | 2.5 - 3.0 |
| Potassium Iodide | 1.2 - 1.5 |
| Caption: Recommended molar ratios of reactants. |
Q2: Can I use other iodide sources besides potassium iodide?
-
A: Yes, other iodide salts such as sodium iodide can also be used. Potassium iodide is commonly chosen due to its availability and solubility in water.[4]
Q3: Is it necessary to use a copper catalyst for the iodination step?
-
A: While many Sandmeyer reactions (e.g., for chlorination or bromination) require a copper(I) catalyst, the reaction with iodide ions is typically rapid and does not necessitate a catalyst.[9]
Q4: How can I confirm the formation of the diazonium salt?
-
A: The formation of the diazonium salt is usually inferred by the complete dissolution of the starting amine and the subsequent reaction to form the desired product. Direct characterization is often not performed due to the instability of the intermediate. However, a qualitative test for the presence of excess nitrous acid (using starch-iodide paper, which will turn blue-black) can indicate that sufficient sodium nitrite has been added for complete diazotization.
Q5: What are the safety precautions for this reaction?
-
A: Diazonium salts can be explosive when isolated in a dry, solid state.[10] Therefore, it is crucial to keep the diazonium salt in solution and at a low temperature at all times. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) should be worn.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles. Optimization may be required depending on the scale and available equipment.
Step 1: Diazotization of 2-Aminobenzenesulfonic Acid
-
In a beaker, dissolve 2-aminobenzenesulfonic acid (1.0 eq) in a solution of sodium carbonate (0.5 eq) in water.
-
In a separate flask equipped with a magnetic stirrer, add concentrated hydrochloric acid (2.5 eq) and water, and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add the 2-aminobenzenesulfonic acid solution to the cold hydrochloric acid solution with vigorous stirring, maintaining the temperature between 0 and 5 °C.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in water and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred suspension of 2-aminobenzenesulfonic acid hydrochloride over a period of 30-45 minutes. Ensure the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Step 2: Sandmeyer-type Iodination
-
In a separate beaker, dissolve potassium iodide (1.2 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Step 3: Isolation and Purification of Sodium 2-Iodobenzenesulfonate
-
Heat the reaction mixture to approximately 60-70 °C to ensure the decomposition of any remaining diazonium salt and to aid in the dissolution of the product.
-
Cool the solution and neutralize it to a pH of 7-8 with a solution of sodium hydroxide or sodium carbonate.
-
If the product does not precipitate, reduce the volume of the solution by rotary evaporation.
-
Cool the concentrated solution in an ice bath to induce crystallization. The addition of a saturated sodium chloride solution may aid precipitation.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure sodium 2-iodobenzenesulfonate.
References
- Google Patents. (1989). Process for preparing 2-mercaptoethanesulfonic acid and its salts.
-
Nanoporation. (n.d.). 2-Iodobenzenesulfonic acid sodium salt. Retrieved from [Link]
- Google Patents. (2006). Process for the preparation of ayl diazonium salts and reaction with nucleophiles.
-
Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
- Arshad, S., et al. (2008). Sodium 2-iodobenzenesulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), m1234.
- Google Patents. (2009). Process for preparing alkyl aryl sulphonic acids and alkyl aryl sulphonates.
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Clark, J. (2015). making diazonium salts from phenylamine (aniline). Retrieved from [Link]
- Gutmann, B., et al. (2015). The continuous flow synthesis of azos. Beilstein Journal of Organic Chemistry, 11, 229-242.
- Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2461-2485.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]
- Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts.
- Zhdankin, V. V., & Yoshimura, A. (2013). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant. Beilstein Journal of Organic Chemistry, 9, 2410-2415.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- American Chemical Society. (2011). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 15(4), 853-860.
- CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. (n.d.).
- Google Patents. (1992). Nitrosating and diazotizing reagents and reactions.
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Reddit. (2024). Question on purifying aryl Sulfonic acids. Retrieved from [Link]
- Google Patents. (1962). Purification of alkyl aryl sulfonates.
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from [Link]
- ResearchGate. (n.d.). The diazotization process. Retrieved from a diagram caption within a research paper on azo compounds.
- Stuart, D. R., et al. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. Organic Letters, 17(6), 1557-1560.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 7. CS260624B1 - Process for preparing 2-mercaptoethanesulfonic acid and its salts - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Purification of Sodium 2-Iodobenzenesulfonate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with sodium 2-iodobenzenesulfonate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you overcome common purification challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each recommended step to empower you with a robust problem-solving framework.
Question 1: My initial product after synthesis is a discolored, crude solid with poor analytical results. What are the likely impurities and what is the first purification step?
Answer: The synthesis of sodium 2-iodobenzenesulfonate, typically via the sulfonation of iodobenzene, can introduce several types of impurities that affect purity, color, and yield.[1]
-
Probable Impurities:
-
Isomeric Byproducts: The sulfonation of iodobenzene can yield a mixture of isomers, primarily the para- (4-iodo) and ortho- (2-iodo) substituted products.[2] Their similar physical properties make them challenging to separate.
-
Inorganic Salts: Neutralization of the sulfonic acid with a sodium base (e.g., NaOH, Na₂CO₃) and subsequent workup can leave residual inorganic salts like sodium sulfate or sodium chloride.[3]
-
Unreacted Starting Materials: Incomplete sulfonation can leave residual iodobenzene.
-
Polysulfonated Products or Degradation Products: Harsh reaction conditions may lead to the formation of di-sulfonated species or other degradation byproducts.[4]
-
-
Initial Purification Strategy: A Targeted Wash Before attempting a full recrystallization, a targeted solvent wash can be highly effective. Since sodium 2-iodobenzenesulfonate is an ionic salt, it is generally insoluble in nonpolar organic solvents.[5] Unreacted iodobenzene and other nonpolar organic impurities can be removed by washing the crude solid with a solvent like dichloromethane or diethyl ether. This simple step can significantly improve the purity of your material before proceeding to more rigorous methods.
Question 2: I am struggling with the recrystallization of my product. It either "oils out" or remains completely dissolved, even upon cooling. How can I develop a reliable recrystallization protocol?
Answer: This is a classic challenge directly related to solvent selection and the compound's high solubility in polar solvents. Sodium 2-iodobenzenesulfonate is highly soluble in water, which makes it difficult to achieve the supersaturation needed for crystallization and complicates the removal of water-soluble inorganic impurities.[5]
The key is to use a solvent system where the product's solubility is highly dependent on temperature.[6][7]
-
Understanding the Problem:
-
"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your solute (or a solute-solvent eutectic). Instead of forming a crystalline lattice, the compound separates as a liquid phase. This is common when a solution is cooled too rapidly or the solvent is too good.
-
Failure to Crystallize: This indicates the compound is too soluble in the chosen solvent, even at low temperatures.
-
-
Solution: A Mixed-Solvent System A mixed-solvent system, typically using a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is poorly soluble), offers the fine control needed for successful crystallization. For sodium 2-iodobenzenesulfonate, an ethanol/water system is an excellent starting point.
See the detailed protocol below for a step-by-step guide. The principle is to dissolve the crude product in a minimal amount of hot water (the "good" solvent) and then carefully add ethanol (the "anti-solvent") to the hot solution until turbidity (cloudiness) is observed. A small addition of hot water will redissolve the precipitate, and then slow cooling will allow for the formation of pure crystals.
Question 3: My analytical data (¹H NMR, HPLC) confirms the presence of the desired product, but the yield is low and I suspect isomeric impurities. How can these be separated?
Answer: Separating constitutional isomers like 2-iodobenzenesulfonate and 4-iodobenzenesulfonate is one of the most significant challenges due to their nearly identical polarities and solubilities.
-
Causality: Isomers often co-crystallize, meaning that standard recrystallization may only offer limited enrichment of the major isomer. The sulfonation of iodobenzene is known to produce a mixture of isomers, making this a common problem.[2]
-
Advanced Purification Strategies:
-
Fractional Crystallization: This technique relies on small differences in solubility between isomers. It involves a series of sequential recrystallization steps. You would dissolve the mixture and cool it to collect a first crop of crystals, which will be enriched in the less soluble isomer. The mother liquor is then concentrated and cooled further to yield subsequent crops, which may be enriched in the more soluble isomer. This process is often labor-intensive and can lead to significant material loss.
-
Preparative Chromatography: While challenging for highly polar, ionic compounds, techniques like preparative High-Performance Liquid Chromatography (HPLC) using a suitable stationary phase (such as reversed-phase C18 for ion-pair chromatography or a HILIC phase) can be effective. This method offers high resolution but is often limited to smaller scales and can be costly.
-
Selective Extraction: In some cases, converting the sodium salts to their corresponding acid form or to salts with different counter-ions can alter their solubility profiles enough to allow for separation by selective extraction with a specific solvent system.[8][9]
-
Question 4: The final product is a fine white powder, but it is clumpy and difficult to handle, and gains weight upon standing. What is causing this?
Answer: This behavior is characteristic of a hygroscopic compound.[10] Sodium 2-iodobenzenesulfonate readily absorbs moisture from the atmosphere.
-
Mechanism: The ionic nature of the sulfonate salt attracts and holds water molecules. The product can even exist as a stable monohydrate.[3][11]
-
Solution & Best Practices:
-
Thorough Drying: Ensure the product is rigorously dried under vacuum at a slightly elevated temperature (e.g., 40-50 °C) after the final filtration step. The use of a drying agent like phosphorus pentoxide (P₂O₅) in the vacuum desiccator is recommended.
-
Inert Atmosphere Handling: Handle the dried material in a glove box or under a stream of dry, inert gas (like nitrogen or argon) to prevent moisture reabsorption.
-
Proper Storage: Store the final product in a tightly sealed container, preferably within a desiccator containing a drying agent. For long-term storage, sealing the container with paraffin film and storing it at the recommended temperature (2-8 °C) under an inert atmosphere is ideal.[10]
-
Experimental Protocols & Data
Protocol: Recrystallization from an Ethanol/Water Solvent System
This protocol is designed to purify crude sodium 2-iodobenzenesulfonate from both organic impurities and inorganic salts by leveraging differential solubility.
Methodology:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude sodium 2-iodobenzenesulfonate solid. Add a minimal volume of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. Aim for a concentrated solution.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Anti-Solvent Addition: To the hot, clear solution, slowly add 95% ethanol dropwise while stirring. Continue adding ethanol until you observe persistent turbidity (cloudiness), indicating the solution is saturated.
-
Re-solubilization: Add a few drops of hot deionized water back into the solution until the turbidity just disappears, resulting in a clear, saturated solution at high temperature.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of water and ethanol.
Data Presentation: Solubility Profile
The choice of solvent is critical for both purification and application. The following table summarizes the solubility of sodium 2-iodobenzenesulfonate.
| Solvent | Solubility | Rationale & Application Notes |
| Water | High | Excellent solvent for reactions but challenging for recrystallization due to high solubility even when cold.[5] |
| Methanol | Slightly Soluble | Can be used for recrystallization, though may require larger volumes.[10] |
| Ethanol | Sparingly Soluble | Often used as an anti-solvent in a mixed system with water to induce crystallization. |
| Acetone | Insoluble | Useful as a washing solvent to remove water from the filtered product before final drying. |
| Dichloromethane | Insoluble | Effective for washing crude product to remove nonpolar organic impurities.[5] |
| Diethyl Ether | Insoluble | Can be used as a final washing solvent to aid in drying. |
Frequently Asked Questions (FAQs)
-
Q: How can I definitively confirm the purity of my final product?
-
A: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify organic impurities. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting isomeric impurities.[12] Elemental Analysis (CHN/S) provides the empirical formula and is very sensitive to inorganic salt impurities.
-
-
Q: What are the recommended storage conditions for pure sodium 2-iodobenzenesulfonate?
-
Q: Are there any specific safety precautions for handling this compound?
Workflow Visualization
The following diagram outlines a logical troubleshooting workflow for the purification of sodium 2-iodobenzenesulfonate.
Caption: Troubleshooting workflow for purification.
References
- Purification method of sodium o-sulfonate benzaldehyde byproduct salt.
- CN1066830A - purification method of high-purity sodium iodide.
- THE VARIOUS SODIUM PURIFIC
- Recrystalliz
- Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant. Beilstein Journals.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Sodium 2-iodobenzenesulfonate monohydrate.
- Sodium 2-Iodobenzenesulfonate | C6H4INaO3S.
- 2-IODOBENZENESULFONIC ACID SODIUM SALT. ChemicalBook.
- Sulfon
- Sodium 2-Iodobenzenesulfon
- The isomer distribution in the sulfonation of iodobenzene. BYU ScholarsArchive.
- An Intermediate formed in Sulphonation of Iodobenzene.
- Nitration and Sulfon
- US4228081A - Separation of isomers.
- US4228081A - Separation of isomers.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. "The isomer distribution in the sulfonation of iodobenzene" by Joseph A. Knight [scholarsarchive.byu.edu]
- 3. Sulfonate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. US4228081A - Separation of isomers - Google Patents [patents.google.com]
- 9. US4228081A - Separation of isomers - Google Patents [patents.google.com]
- 10. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]
- 11. Sodium 2-iodobenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium 2-Iodobenzenesulfonate | 62973-69-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. Sodium 2-Iodobenzenesulfonate | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of sodium 2-iodobenzenesulfonate under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on Stability Under Acidic Conditions
Welcome to the technical support center for sodium 2-iodobenzenesulfonate. As Senior Application Scientists, we understand that robust and predictable chemical behavior is paramount to the success of your research and development projects. This guide has been developed to address potential stability issues that may arise when working with sodium 2-iodobenzenesulfonate in acidic environments. We will delve into the underlying chemical principles, provide practical troubleshooting advice, and offer validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is sodium 2-iodobenzenesulfonate stable in acidic solutions?
While arylsulfonates are generally stable compounds, the stability of sodium 2-iodobenzenesulfonate in acidic conditions can be compromised.[1] The primary concern is the potential for acid-catalyzed hydrolysis, which can lead to the cleavage of the carbon-sulfur bond.[2][3] This reaction, known as desulfonation, is the reverse of sulfonation and is favored in the presence of hot, dilute aqueous acid.[4]
The presence of the iodine atom at the ortho position may also influence the electronic properties of the aromatic ring, potentially affecting the rate of this degradation pathway. Therefore, prolonged exposure to strong acidic conditions, especially at elevated temperatures, may lead to the degradation of the compound.
Q2: What are the likely degradation products of sodium 2-iodobenzenesulfonate in acid?
Under acidic conditions that promote desulfonation, the primary degradation products are expected to be iodobenzene and sulfuric acid .[2][3]
The overall reaction can be represented as: C₆H₄ISO₃Na + H₂O + H⁺ → C₆H₅I + H₂SO₄ + Na⁺
A secondary, though generally less probable, degradation pathway under certain oxidative acidic conditions could involve the loss of the iodine atom, a process known as deiodination. However, desulfonation is the more commonly reported acid-catalyzed degradation pathway for arylsulfonic acids.[4]
Q3: What factors can accelerate the degradation of sodium 2-iodobenzenesulfonate in my acidic reaction medium?
Several factors can influence the rate of acid-catalyzed desulfonation:
-
Acid Strength (pH): Lower pH values (i.e., higher acid concentration) will generally accelerate the rate of hydrolysis.
-
Temperature: The rate of desulfonation is highly dependent on temperature. Elevated temperatures will significantly increase the degradation rate.[3]
-
Reaction Time: The longer the compound is exposed to acidic conditions, the greater the extent of potential degradation.
-
Solvent Composition: The presence of water is necessary for the hydrolysis reaction. The concentration of water in the solvent system can play a role.
Q4: How can I detect if my sample of sodium 2-iodobenzenesulfonate has degraded?
Degradation can be monitored by detecting the disappearance of the starting material or the appearance of the primary degradation product, iodobenzene. Several analytical techniques can be employed:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the polar sodium 2-iodobenzenesulfonate from the non-polar iodobenzene. A stability-indicating HPLC method can be developed to quantify both the parent compound and its degradation products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction. The aromatic protons of sodium 2-iodobenzenesulfonate will have a distinct chemical shift and splitting pattern compared to those of iodobenzene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, the formation of iodobenzene can be readily detected and quantified using GC-MS.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with sodium 2-iodobenzenesulfonate in your experiments.
Problem: Inconsistent or unexpected experimental results.
If you are observing lower-than-expected yields, the appearance of unknown impurities, or other anomalous results, consider the possibility of starting material degradation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental inconsistencies.
Step 1: Verify the Stability of Your Stock Solution
Before troubleshooting your reaction, confirm the integrity of your sodium 2-iodobenzenesulfonate source.
Protocol: Stock Solution Stability Check
-
Prepare a control sample: Dissolve a known concentration of sodium 2-iodobenzenesulfonate in a neutral solvent (e.g., deionized water or methanol).
-
Prepare a test sample: Dissolve the same concentration of the compound in your acidic reaction medium.
-
Initial Analysis (T=0): Immediately analyze both samples using a suitable analytical method (e.g., RP-HPLC) to establish a baseline.
-
Incubate: Keep the test sample under your experimental conditions (temperature and time).
-
Final Analysis: After the experimental duration, re-analyze the test sample and compare it to the initial analysis and the control sample.
-
Evaluation: A significant decrease in the peak area of sodium 2-iodobenzenesulfonate and/or the appearance of a new peak corresponding to iodobenzene indicates degradation.
Step 2: Analyze the Reaction Mixture for Degradation Products
If your stock solution is stable, the degradation is likely occurring during your experiment.
Protocol: In-Process Reaction Analysis
-
Sample Quenching: At various time points during your reaction, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) to prevent further degradation during sample workup and analysis.
-
Extraction (if necessary): To analyze for the non-polar iodobenzene, you may need to perform a liquid-liquid extraction of the quenched aliquot with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Analyze the aqueous layer for the remaining sodium 2-iodobenzenesulfonate (by RP-HPLC) and the organic layer for iodobenzene (by GC-MS or RP-HPLC).
Step 3: Modify Experimental Conditions
If degradation is confirmed, the following modifications to your protocol can be considered to minimize the instability.
Potential Modifications and Their Rationale
| Parameter | Modification | Rationale |
| Temperature | Lower the reaction temperature. | The rate of desulfonation is highly temperature-dependent. Reducing the temperature can significantly slow down this degradation pathway. |
| Acid Concentration | Use the minimum concentration of acid required for your reaction. | A lower proton concentration will decrease the rate of the acid-catalyzed hydrolysis. |
| Reaction Time | Shorten the reaction time. | Minimizing the exposure time to harsh acidic conditions will reduce the extent of degradation. |
| Alternative Acid | Consider using a milder acid or a buffered acidic system. | If your reaction chemistry allows, a less harsh acidic environment may be sufficient for your desired transformation without causing significant degradation of the starting material. |
Decision Tree for Condition Modification
Caption: A decision-making guide for modifying experimental parameters.
Concluding Remarks
While sodium 2-iodobenzenesulfonate is a versatile reagent, its susceptibility to acid-catalyzed desulfonation requires careful consideration during experimental design. By understanding the potential degradation pathways and implementing the troubleshooting and monitoring strategies outlined in this guide, researchers can ensure the reliability and accuracy of their results. Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.
References
-
Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]2]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]4]
-
Ghoneim, M. M., El-Desoky, H. S., & Abdel-Galeil, M. M. (2016). Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. PMC. Retrieved from [Link]5]
Sources
- 1. Sulfonate - Wikipedia [en.wikipedia.org]
- 2. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent the formation of byproducts in reactions with sodium 2-iodobenzenesulfonate
The following technical guide addresses the specific challenges associated with Sodium 2-iodobenzenesulfonate (2-IBS) in synthetic workflows. This reagent is uniquely valuable in drug development for introducing water-soluble motifs or serving as a precursor for hypervalent iodine catalysts (e.g., water-soluble IBX derivatives).[1] However, its amphiphilic nature and the lability of the C-I bond present distinct byproduct risks.
Executive Summary: The Reactivity Profile
Sodium 2-iodobenzenesulfonate is an aryl iodide functionalized with a sulfonate group .[1] This dual nature dictates its reactivity:
-
The Aryl Iodide (C-I): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira).[1] The iodine is a facile leaving group.[1]
-
The Sulfonate (
): Imparts high water solubility but complicates purification.[1] It acts as an electron-withdrawing group (EWG) at the ortho position, which accelerates oxidative addition but can also stabilize side-reaction intermediates.[1]
Primary Impurity Classes:
-
Type A (Reduction): Sodium benzenesulfonate (Protodehalogenation).[1]
-
Type B (Dimerization): 2,2'-Biphenyldisulfonic acid disodium salt (Homocoupling).[1]
-
Type C (Hydrolysis): Desulfonation (rare, pH-dependent).[1]
Troubleshooting Guide: Byproduct Mechanisms & Mitigation
Issue 1: "I am seeing significant amounts of sodium benzenesulfonate (des-iodo product)."
Diagnosis: Protodehalogenation.[1] This is the most common side reaction.[1] It occurs when the Palladium-Aryl intermediate undergoes reduction instead of transmetallation.[1]
Mechanism: In aqueous or alcoholic media (common for 2-IBS), the solvent can act as a hydride source.[1]
- -Hydride Elimination: If alkyl amines or alcohols are present, Pd coordinates, eliminates a hydride, and reductively eliminates Ar-H.[1]
-
Protonolysis: If the reaction is too slow, the Ar-Pd-I species can scavenge protons from the solvent.[1]
Corrective Actions:
-
Q: Which solvent system are you using?
-
Q: What is your base?
-
Q: Is the catalyst active enough?
-
Slow oxidative addition allows time for side reactions.[1] Use electron-rich, bulky ligands (e.g., SPhos, XPhos) that accelerate the catalytic cycle, favoring coupling over reduction.
-
Issue 2: "My LC-MS shows a mass corresponding to the dimer (2,2'-biphenyl)."
Diagnosis: Ullmann-type Homocoupling.[1] This occurs when two aryl iodide molecules couple to each other rather than the coupling partner.[1]
Mechanism:
This is almost exclusively driven by Oxygen (
Corrective Actions:
-
Strict Degassing: Sparging with Argon for 5 minutes is insufficient for water-soluble reagents which can trap dissolved oxygen.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with sonication for >20 mins.[1]
-
Stoichiometry Check: Ensure a slight excess (1.1–1.2 equiv) of the boronic acid/coupling partner.[1] If the partner is consumed or decomposes (deboronation), the catalyst will resort to homocoupling the 2-IBS.
Issue 3: "The reaction mixture turned black immediately, and yield is <10%."
Diagnosis: Catalyst Deactivation ("Pd Black" precipitation).[1] The sulfonate group can coordinate weakly to Pd, potentially disrupting ligand binding if the ligand is labile.
Corrective Actions:
-
Ligand Choice: Avoid "naked" Pd sources like
or without strong ligands.[1] -
Water-Soluble Ligands: Since 2-IBS is water-soluble, the catalyst must reside in the same phase.[1] Use TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) or DTBPPS to keep the Pd active in the aqueous phase.
Visualizing the Competitive Pathways
The following diagram illustrates the kinetic competition between the desired cross-coupling and the two primary byproduct pathways.
Caption: Kinetic competition in Pd-catalyzed coupling of 2-IBS. Green path represents the desired cycle; red dashed paths represent byproduct formation due to environmental impurities (Oxygen, Protic solvents).
Optimized Protocol: Aqueous Suzuki Coupling of 2-IBS
This protocol is designed to minimize protodehalogenation and homocoupling by controlling phase transfer and oxygen levels.[1]
Reagents:
-
Substrate: Sodium 2-iodobenzenesulfonate (1.0 equiv)[1]
-
Partner: Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst:
(2 mol%) + TPPTS (5 mol%) [Generates water-soluble catalyst in situ][1] -
Base:
(2.0 equiv)[1] -
Solvent: Degassed Water : Acetonitrile (1:1 v/v)[1]
Step-by-Step Workflow:
-
Ligand Pre-complexation (Critical):
-
In a separate vial, dissolve
and TPPTS in a small amount of degassed water. Stir for 10 minutes under Argon. The solution should turn yellow/orange.[1] Why? This ensures the active catalytic species is formed BEFORE exposing it to the aryl iodide, preventing immediate Pd precipitation.
-
-
Main Vessel Setup:
-
Initiation:
-
Inject the pre-complexed Pd/TPPTS solution via syringe.[1]
-
Heat to 60°C. Note: Do not reflux aggressively; 60-80°C is sufficient for 2-IBS due to the activated C-I bond.
-
-
Monitoring:
Quantitative Data: Solubility & Stability
Understanding the physical properties helps in selecting the right workup, which is often where "impurities" are actually generated (e.g., precipitation of salts).
| Solvent | Solubility (25°C) | Suitability for Reaction | Risk Factor |
| Water | High (>100 mg/mL) | Excellent | Protodehalogenation risk if catalyst is slow.[1] |
| DMSO | Moderate | Good | High boiling point makes removal difficult.[1] |
| Methanol | Low/Moderate | Poor | Acts as hydride source (Reduction byproduct).[1] |
| Acetonitrile | Low (Solids don't dissolve) | Moderate | Use as co-solvent with water (1:[1]1) to solubilize organic partners.[1] |
| DCM/Hexane | Insoluble | None | Cannot be used.[1] |
FAQ: Specific User Scenarios
Q: Can I use microwave heating to speed this up? A: Yes, but be cautious. Microwave heating superheats the solvent.[1] In water/alcohol mixtures, this drastically increases the rate of protodehalogenation (Byproduct A). If using microwave, reduce the reaction time to 10-15 minutes and use a strictly aprotic co-solvent (e.g., Water/DMF).[1]
Q: How do I remove the inorganic salts and the TPPTS ligand after the reaction? A: Since your product is likely a sulfonate salt (water-soluble), standard extraction (water/organic wash) will not work—your product will stay in the water with the waste.
-
Method: Use Reverse Phase Chromatography (C18) .[1]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1] The inorganic salts elute in the void volume. The sulfonate product will retain slightly longer due to the aromatic ring.
Q: I am trying to make the hypervalent iodine species (IBX-sulfonate). Why is my yield low? A: If oxidizing 2-IBS to the iodoxy form (using Oxone®), the pH is critical. If the solution is too acidic, the sulfonate can protonate, altering solubility and precipitating prematurely. Maintain pH neutral to slightly acidic (pH 4-5) to keep the sulfonate ionized but permit oxidation.[1]
References
-
Synthesis and Properties of Water-Soluble Aryl Iodides. Source: PubChem Compound Summary for Sodium 2-iodobenzenesulfonate. URL:[Link][1]
-
Mechanisms of Byproduct Formation in Suzuki Coupling. Source: Organic Chemistry Portal - Suzuki Coupling.[1] URL:[Link]
Sources
- 1. Sodium 2-Iodobenzenesulfonate | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Khan Academy [khanacademy.org]
enhancing the solubility of sodium 2-iodobenzenesulfonate for aqueous reactions
Technical Guide: Optimizing Solubility of Sodium 2-Iodobenzenesulfonate (IBS-Na) for Aqueous Protocols
Executive Summary: The Solubility Paradox
Sodium 2-iodobenzenesulfonate (IBS-Na) is a critical precursor for generating 2-iodoxybenzenesulfonic acid (IBS) , a highly active, water-soluble hypervalent iodine oxidant. While the sulfonate group implies high aqueous solubility, IBS-Na exhibits a steep temperature-dependent solubility curve. It is often only "slightly soluble" at room temperature (25°C) but achieves full dissolution at elevated temperatures (60–70°C).
Critical Operational Insight: Most "solubility failures" reported with this compound are actually kinetic limitations at room temperature. Successful protocols almost invariably require a thermal activation step to transition from a slurry to a homogeneous solution before reagent addition.
Diagnostic Workflow: Troubleshooting Precipitation
Before altering your solvent system, use this logic flow to identify the nature of your undissolved solids.
Figure 1: Decision tree for distinguishing between starting material insolubility, product crystallization, and inorganic salt precipitation.
Technical Support & Troubleshooting (Q&A)
Category A: Dissolution & Baseline Solubility
Q1: I am trying to dissolve IBS-Na in water at 0.1 M concentration at room temperature, but it remains a white suspension. Is my batch defective? A: No, your batch is likely fine. IBS-Na is characterized as "slightly soluble" in water at 20–25°C.
-
Mechanism: The lattice energy of the sodium salt is high enough to resist solvation at ambient temperatures.
-
Solution: Standard protocols (e.g., Uyanik & Ishihara) explicitly require heating the aqueous mixture to 70°C to achieve a clear, homogeneous solution. Once dissolved at 70°C, the solution can often be cooled to ~40°C without immediate reprecipitation (supersaturation), but the initial heating step is mandatory [1, 2].
Q2: Can I use a co-solvent to dissolve it at room temperature? A: Yes, but with selectivity constraints.
-
Recommended: Methanol (MeOH) or Acetonitrile (MeCN) . A mixture of Water:MeOH (2:1) significantly improves solubility at lower temperatures.
-
Caution: If you are performing an oxidation (e.g., generating IBS), ensure your co-solvent is compatible. IBS is reactive toward some polar solvents. For synthesis, Water/Acetonitrile is the preferred biphasic system if pure water is insufficient [3].
Category B: Reaction-Specific Issues (Oxidation/Coupling)
Q3: During the oxidation of IBS-Na with Oxone®, a massive amount of precipitate forms. Has the reaction failed? A: Likely not. You are observing one of two things:
-
Inorganic Byproducts: Oxone® (potassium peroxymonosulfate) generates insoluble potassium salts (K₂SO₄) as the reaction proceeds. This appears as a fine white powder.
-
The Active Catalyst (IBS): The oxidized product, 2-iodoxybenzenesulfonic acid (IBS), often crystallizes as needle-shaped crystals upon cooling or in high ionic strength solutions [2].
-
Validation: Filter the solid. If it dissolves in hot water but precipitates upon cooling, it is likely your active hypervalent iodine species. If it is insoluble in hot water, it is inorganic sulfate waste.
Q4: How do I prevent "salting out" of my starting material when adding salts like Oxone or NaIO₄? A: The "Common Ion Effect" is potent here. Adding sodium or potassium salts increases the ionic strength, driving the organic sulfonate out of solution.
-
Protocol Adjustment:
-
Dissolve IBS-Na completely at 70°C before adding the oxidant.
-
Add the oxidant in portions rather than all at once to maintain a manageable ionic strength profile.
-
Maintain the temperature at 60–70°C throughout the reaction to keep the sulfonate species in solution [4].
-
Quantitative Data & Protocol Parameters
Table 1: Solubility Profile & Solvent Compatibility
| Solvent System | Temp (°C) | Solubility Status | Application Note |
| Water (Pure) | 25°C | Slightly Soluble (<10 g/L)* | Forms a slurry; unsuitable for high-conc reactions. |
| Water (Pure) | 70°C | High (>100 g/L) | Standard condition for oxidation reactions. |
| Water/MeOH (2:1) | 25°C | Moderate | Good for recrystallization or purification. |
| Water/MeCN (1:1) | 25°C | Moderate | Used in biphasic synthesis protocols. |
| Dichloromethane | 25°C | Insoluble | IBS-Na is an ionic salt; insoluble in non-polar organics. |
*Note: Exact g/L varies by crystal polymorph; "Slightly Soluble" indicates visual persistence of solid at 0.1M.
Table 2: Standard Activation Protocol (Aqueous Oxidation)
| Step | Parameter | Target | Rationale |
| 1. Slurry | Conc. | 0.1 – 0.3 M | Prepare slurry of IBS-Na in water. |
| 2. Heat | Temp | 70°C | Critical Step: Heat until solution is clear. |
| 3. Reaction | Stirring | >1000 rpm | Vigorous stirring required if biphasic or heavy precipitate forms. |
| 4. Isolation | Cool | 0–5°C | Cooling precipitates the product (IBS) or starting material for recovery. |
References
-
Uyanik, M., Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. Journal of the American Chemical Society, 131(1), 251–262.
-
Miyamoto, K., et al. (2018). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant. Beilstein Journal of Organic Chemistry, 14, 1854–1858.
-
Uyanik, M., & Ishihara, K. (2010). Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications, 46, 1757-1776.
-
Organic Syntheses Coll. Vol. (2010). Oxidation of Alcohols with In Situ Generated 2-Iodoxybenzenesulfonic Acid (IBS).[1] Organic Syntheses, 87, 201.
Sources
strategies for scaling up reactions involving sodium 2-iodobenzenesulfonate
Technical Support Center: Sodium 2-Iodobenzenesulfonate Scale-Up Strategies
Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-SIBS-2024-001
Executive Summary
Scaling reactions involving Sodium 2-iodobenzenesulfonate (SIBS) presents a unique dichotomy: the molecule is a robust aryl halide but possesses extreme polarity due to the sulfonate moiety. This guide addresses the friction between its water solubility and the lipophilicity required for many organic transformations (e.g., Suzuki-Miyaura coupling) or the oxidative hazards present when generating its hypervalent iodine derivatives (IBS).
Module 1: Solubility & Handling (The Foundation)
User Query: "I cannot dissolve SIBS in my standard organic solvents (DCM, Toluene, THF). How do I create a homogeneous reaction mixture?"
Technical Insight:
SIBS is an ionic salt (
Troubleshooting Protocol:
| Solvent System | Solubility Rating | Scale-Up Recommendation |
| Water | High | Ideal for aqueous-phase catalysis; requires water-soluble ligands. |
| Methanol/Ethanol | Moderate | Good for recrystallization; heating often required. |
| DMF/DMSO | High | Excellent solubility but difficult to remove (high BP). Avoid if possible. |
| Acetonitrile | Low | Critical: Use as a co-solvent (e.g., MeCN:H2O 1:1) to bridge phases. |
| Toluene/DCM | Negligible | Do not use unless using a Phase Transfer Catalyst (PTC). |
Q: My reaction mixture is a biphasic sludge. Is this a problem? A: Yes. Mass transfer limitations will kill your kinetics at scale.
-
Solution A (Homogeneous): Switch to a water-miscible co-solvent system (e.g., Water/Isopropanol or Water/Acetonitrile).
-
Solution B (Heterogeneous): If you must use toluene, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5-10 mol%). This shuttles the sulfonate anion into the organic phase, allowing reaction with lipophilic partners.
Module 2: Reaction Optimization (The Core)
Scenario A: Suzuki-Miyaura Cross-Coupling
User Query: "My yields drop when scaling up the coupling of SIBS with aryl boronic acids. The palladium turns black immediately."
Root Cause Analysis:
The sulfonate group is a strong coordinator. In pure water, without appropriate ligands, Pd species aggregate into inactive Pd-black. Furthermore, standard lipophilic phosphines (like
Scale-Up Protocol:
-
Ligand Selection: You must match the ligand's polarity to the substrate.
-
Gold Standard:sSPhos (Sulfonated SPhos) or TPPTS (Triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium salt). These are water-soluble and keep the Pd active in the aqueous phase.
-
Alternative: Use Pd(dppf)Cl2 in a DMSO/Water mixture (high solubility for both partners).
-
-
Base Choice: Use inorganic bases that stay in the aqueous phase (
, ). Avoid organic amine bases unless using a single-phase organic solvent system. -
Degassing: Water holds more oxygen than organics. Sparging with Argon for 30+ minutes is mandatory at scale to prevent homocoupling of the boronic acid.
Scenario B: Oxidation to IBS (Hypervalent Iodine Generation)
User Query: "I am generating the IBS catalyst in situ using Oxone, but the exotherm is uncontrollable at 100g scale."
Technical Insight:
The oxidation of the iodo- group to the iodoxy- species (
Safety-Critical Workflow:
-
Dosing Control: Do not add solid Oxone to the reactor. Prepare an aqueous slurry or solution of Oxone and dose it via a peristaltic pump over 2-4 hours.
-
Thermal Ceiling: Maintain internal temperature at 60-70°C .
-
Risk: Below 50°C, accumulation of unreacted Oxone occurs. If the reaction suddenly "kicks," you risk a thermal runaway.
-
Risk: Above 80°C, you risk hydrolytic cleavage of the sulfonate group.
-
-
End-Point Monitoring: Do not rely on time. Monitor the disappearance of the starting material via HPLC or UPLC. The intermediate (
species) can sometimes stall the reaction.
Module 3: Work-up & Purification (The Bottleneck)
User Query: "I have my product, but it's contaminated with sodium salts (NaCl, Na2SO4). How do I desalt a sulfonate salt?"
Visualizing the Purification Logic:
Figure 1: Decision tree for the purification of sodium sulfonate salts from inorganic byproducts.
Detailed Desalting Protocol (Method A):
-
Evaporation: Remove water completely (rotary evaporator or lyophilization). You will be left with a white solid cake.
-
Selective Solvation: Add Methanol (MeOH) or Ethanol (EtOH) (approx. 5-10 volumes).
-
Filtration: Heat the slurry to reflux for 30 mins, then filter while hot. The filter cake is your inorganic waste.
-
Crystallization: Cool the filtrate. If the product does not precipitate, add a non-solvent like Acetone or Ethyl Acetate to force the sulfonate salt out of solution.
Module 4: Safety & Stability (The Guardrails)
User Query: "Is this compound shock-sensitive? What are the thermal limits?"
Safety Data Sheet (SDS) Augmentation:
| Hazard Class | Specific Risk | Mitigation Strategy |
| Thermal Stability | Decomposes >300°C, but oxidized derivatives (IBS) can be explosive. | Never heat the dry solid of the oxidized (IBS) form above 100°C. Keep wet or in solution. |
| Chemical Compatibility | Incompatible with strong reducers and strong acids. | Acidification of the salt generates the sulfonic acid, which is much more soluble in organics but highly hygroscopic/corrosive. |
| Byproducts | Release of | Ensure scrubber systems are active on reactor vents during high-temp operations. |
Critical Warning on Hypervalent Iodine (IBS): If you are synthesizing the 2-iodoxy derivative (IBS), treat the isolated solid as a potential explosive (similar to IBX). It is impact-sensitive when dry.
-
Safe Scale-Up: Do not isolate IBS dry. Use it as a wet cake or generate it in situ and use the solution directly for the subsequent oxidation step.
References
-
Uyanik, M., Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. Journal of the American Chemical Society.[1] Link
-
Yusubov, M. S., & Zhdankin, V. V. (2015). Hypervalent Iodine Reagents and Catalysts. Chemical Reviews. Link
-
Garaas, S. et al. (2018). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS). Beilstein Journal of Organic Chemistry. Link
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Sodium 2-iodobenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105801452A - Method for removing inorganic salt in sulfonate - Google Patents [patents.google.com]
- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: Purity Assessment of Synthesized Sodium 2-Iodobenzenesulfonate
Executive Summary
Synthesizing Sodium 2-iodobenzenesulfonate (SIBS) —typically via the Sandmeyer reaction from 2-aminobenzenesulfonic acid (orthanilic acid)—presents a unique analytical challenge. The product is an ionic, highly water-soluble aryl sulfonate that exhibits poor retention on standard C18 stationary phases.
This guide objectively compares three analytical approaches: Standard Reverse-Phase (RP) HPLC , Quantitative NMR (qNMR) , and Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) .
The Verdict: While qNMR offers absolute purity assessment without reference standards, IP-RP-HPLC is the superior method for routine purity profiling. It successfully resolves critical impurities—specifically the hydrolytic byproduct 2-hydroxybenzenesulfonic acid and the starting material orthanilic acid—which often co-elute or elute in the dead volume using standard RP methods.
The Analytical Challenge
The core difficulty in analyzing SIBS lies in its physicochemical properties:
-
High Polarity: The sulfonate group (
) dominates the molecule, making it too hydrophilic for standard hydrophobic interaction chromatography. -
Synthesis Impurities: The Sandmeyer pathway generates specific byproducts that mimic the product's solubility profile:
-
Precursor: 2-Aminobenzenesulfonic acid (Orthanilic acid).
-
Hydrolysis Byproduct: 2-Hydroxybenzenesulfonic acid (Phenol derivative).
-
Oxidation Byproduct: 2-Iodoxybenzenesulfonic acid (IBS) (if oxidative conditions were excessive).
-
-
Inorganic Load: The crude product contains significant NaI and Na
SO , which can interfere with early-eluting peaks.
Visualizing the Mechanism
The diagram below illustrates why standard C18 fails and how Ion-Pairing (TBAHS) bridges the gap between the ionic analyte and the non-polar stationary phase.
Figure 1: Mechanistic comparison of Standard RP vs. Ion-Pair RP chromatography for aryl sulfonates.
Comparative Analysis of Methodologies
The following table summarizes the performance of the three primary methodologies based on experimental data from synthesis optimization cycles.
Table 1: Performance Matrix
| Feature | Method A: IP-RP-HPLC (Recommended) | Method B: Standard RP-HPLC | Method C: qNMR |
| Principle | Ion-Pairing (C18 + TBAHS) | Hydrophobic Interaction (C18) | Nuclear Magnetic Resonance |
| Retention ( | High ( | Poor ( | N/A |
| Specificity | Excellent. Resolves isomers and phenol byproducts. | Poor. Co-elution of salts and polar precursors. | High. Depends on signal overlap. |
| Sensitivity | High (UV @ 220-254 nm) | High | Low (Requires ~10mg sample) |
| Robustness | Moderate (Temp/pH sensitive) | High | High |
| Primary Use | Purity Profiling & QC | Quick Reaction Monitoring | Absolute Assay (Potency) |
Detailed Experimental Protocol: Ion-Pair HPLC
To achieve the separation described in "Method A," strict adherence to the mobile phase preparation is required. The use of Tetrabutylammonium Hydrogen Sulfate (TBAHS) creates a dynamic stationary phase modification.
Reagents & Equipment[1][2][3]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Ion-Pair Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS), HPLC Grade.
-
Buffer: 10 mM Potassium Phosphate Monobasic (
). -
Solvents: Acetonitrile (ACN), HPLC Grade; Milli-Q Water.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 1.36 g
and 1.70 g TBAHS (5 mM) in 1000 mL water. Adjust pH to 6.0 with dilute KOH. Filter through 0.22 µm membrane. -
Mobile Phase B (Organic): Acetonitrile : Mobile Phase A (90:10 v/v). Note: Premixing 10% buffer into the organic line prevents precipitation of the phosphate salt in the mixing chamber.
Instrument Parameters
-
Flow Rate: 1.0 mL/min[1]
-
Column Temp: 30°C (Controlled temperature is critical for ion-pair stability).
-
Injection Volume: 5-10 µL.
-
Detection: DAD/UV at 220 nm (for Orthanilic acid) and 254 nm (for SIBS).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Rationale: The initial isocratic hold (0-5 min) ensures salts elute to waste. The gradient ramp (5-20 min) elutes the ion-paired sulfonates based on the hydrophobicity of the aromatic ring.
Experimental Data & Validation
The following data represents a typical crude reaction mixture analyzed via the IP-RP-HPLC method described above.
Table 2: Impurity Profile (Simulated Data)
| Peak ID | Component | Retention Time (min) | RRT (Relative RT) | Resolution ( | Tailing Factor ( |
| 1 | Inorganic Salts (NaI, | 1.2 | 0.09 | - | - |
| 2 | Orthanilic Acid (Starting Material) | 4.5 | 0.35 | > 5.0 | 1.1 |
| 3 | 2-Hydroxybenzenesulfonic acid | 8.2 | 0.64 | 3.2 | 1.2 |
| 4 | Sodium 2-iodobenzenesulfonate (Target) | 12.8 | 1.00 | - | 1.05 |
| 5 | 2-Iodoxybenzenesulfonic acid (Oxidation impurity) | 14.1 | 1.10 | 1.8 | 1.1 |
Interpretation:
-
Self-Validating System: The method demonstrates specificity by resolving the hydroxy impurity (Peak 3) from the iodo target (Peak 4) with a resolution (
) of 3.2, well above the baseline requirement of 1.5. -
Salt Exclusion: Inorganic salts elute at the void volume (1.2 min), preventing interference with integration.
Synthesis & Analysis Workflow
The following diagram outlines the decision matrix for synthesis purification and analysis, highlighting where the IP-HPLC method fits into the development lifecycle.
Figure 2: Analytical workflow for Sodium 2-iodobenzenesulfonate synthesis.
Troubleshooting & Best Practices
-
Column Dedication: Ion-pairing reagents (TBAHS) adhere strongly to C18 chains. Do not use the column for other non-IP methods afterwards; the reagents are difficult to wash off and will alter selectivity for other assays.
-
pH Control: Sulfonates are strong acids (
). The buffer pH (6.0) is chosen not to suppress ionization of the sulfonate (which is impossible) but to ensure the amine impurities (like trace aniline derivatives) are in a consistent state and to protect the silica backbone. -
Sample Diluent: Dissolve the sample in Mobile Phase A. Dissolving in 100% water can lead to peak distortion (fronting) due to viscosity/solvent strength mismatch.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidelines for System Suitability and Resolution).
-
Weiss, J. (2016). Handbook of Ion Chromatography. Wiley-VCH.
-
Uyanik, M., et al. (2018). "Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS)." Beilstein Journal of Organic Chemistry, 14, 1854–1858.
Sources
A Comparative Guide to the Catalytic Applications of Sodium 2-Iodobenzenesulfonate: A Superior Precursor for Hypervalent Iodine-Catalyzed Oxidations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient, selective, and environmentally benign catalytic methods is paramount. This guide provides an in-depth technical analysis of the primary catalytic application of sodium 2-iodobenzenesulfonate: its role as a precursor to the highly active hypervalent iodine(V) catalyst, 2-iodoxybenzenesulfonic acid (IBS). We will objectively compare the performance of the in situ generated IBS/Oxone system with other established alcohol oxidation methods, supported by experimental data, to offer a comprehensive resource for informed catalyst selection in your research and development endeavors.
Introduction: The Rise of Catalytic Hypervalent Iodine Reagents
Hypervalent iodine compounds have emerged as powerful metal-free oxidants in organic synthesis, offering a greener alternative to traditional heavy metal-based reagents. Among these, 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) have been widely utilized for the oxidation of alcohols to aldehydes and ketones.[1] However, the stoichiometric use of these reagents generates significant waste. The development of catalytic systems utilizing hypervalent iodine species represents a significant advancement in sustainable chemistry.
Sodium 2-iodobenzenesulfonate has carved a niche in this domain not as a direct catalyst, but as a stable, easy-to-handle solid precursor to the exceptionally active 2-iodoxybenzenesulfonic acid (IBS).[2] This guide will elucidate the advantages of this system and provide a detailed comparison with its counterparts.
The Sodium 2-Iodobenzenesulfonate/Oxone System: A Potent Partnership for Alcohol Oxidation
The principal catalytic application of sodium 2-iodobenzenesulfonate lies in its in situ oxidation to IBS using potassium peroxymonosulfate (Oxone®) as the terminal oxidant.[2][3] This catalytic system has proven to be highly efficient for the selective oxidation of a wide range of primary and secondary alcohols.
The Catalytic Cycle: Unveiling the Mechanism
The catalytic cycle begins with the oxidation of sodium 2-iodobenzenesulfonate to the active iodine(V) species, IBS, by Oxone®. The IBS then reacts with the alcohol to form an alkoxyperiodinane intermediate. A subsequent rate-determining ligand exchange, followed by reductive elimination, yields the desired carbonyl compound and the reduced iodine(III) species. The iodine(III) species is then rapidly re-oxidized by Oxone® to regenerate the active IBS catalyst, thus completing the catalytic cycle.[4] Theoretical calculations have suggested that the ionic character of the hypervalent iodine-OSO₂ bond in IBS lowers the twisting barrier of the alkoxyperiodinane intermediate, accelerating the oxidation process.[2]
Figure 1: Catalytic cycle for the oxidation of alcohols using IBS generated from sodium 2-iodobenzenesulfonate.
Performance Comparison with Alternative Oxidation Methods
The IBS/Oxone system exhibits several advantages over other common alcohol oxidation methods. A key distinction lies in its catalytic nature, which minimizes waste compared to stoichiometric reagents like IBX and DMP.
| Oxidation Method | Reagent/Catalyst System | Typical Conditions | Advantages | Disadvantages |
| IBS/Oxone | Sodium 2-iodobenzenesulfonate (catalytic), Oxone® | Acetonitrile or Nitromethane, rt to 70 °C[2][5] | Catalytic, high yields, broad substrate scope, mild conditions, simple workup[2] | Oxone® is a salt with limited solubility in some organic solvents. |
| IBX | o-Iodoxybenzoic acid (stoichiometric) | DMSO, rt to 80 °C[1][4] | Metal-free, effective for many substrates. | Stoichiometric, poor solubility in most organic solvents, potential explosive nature upon heating.[1][6] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane (stoichiometric) | CH₂Cl₂, rt[1][6] | High solubility, mild conditions, rapid reactions.[1] | Stoichiometric, moisture sensitive, generates acetate waste. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | CH₂Cl₂, -78 °C to rt | Broad applicability, mild conditions. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, requires careful handling of reagents. |
| Chromium-based (e.g., PCC, Jones) | CrO₃, Pyridine or H₂SO₄ | CH₂Cl₂ or Acetone, rt[7] | Well-established, effective. | Highly toxic chromium waste, stoichiometric, often harsh conditions.[7] |
Table 1: Comparison of common alcohol oxidation methods.
Experimental Data: A Quantitative Comparison
The following table summarizes representative experimental data for the oxidation of various alcohols using the IBS/Oxone system, showcasing its efficiency and selectivity.
| Substrate (Alcohol) | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1-Phenylethanol | Acetophenone | 1 | 0.5 | 99 | [8] |
| Benzyl alcohol | Benzaldehyde | 1 | 0.5 | 98 | [8] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 | 0.5 | 99 | [8] |
| Cinnamyl alcohol | Cinnamaldehyde | 1 | 1 | 97 | [8] |
| Cyclohexanol | Cyclohexanone | 5 | 2 | 95 | [8] |
| 1-Octanol | Octanoic acid | 5 | 12 | 92 (with excess Oxone®) | [9] |
| 4-tert-Butylcyclohexanol | 4-tert-Butyl-2-cyclohexenone | 5 | 6 | 85 (with 2 equiv. Oxone®) | [9] |
Table 2: Performance of the IBS/Oxone system in the oxidation of various alcohols.
Experimental Protocols
General Procedure for the Catalytic Oxidation of Alcohols to Aldehydes and Ketones
A detailed experimental protocol for the oxidation of an alcohol to the corresponding carbonyl compound using the IBS/Oxone system is as follows:
-
To a stirred suspension of the alcohol (1.0 mmol) and sodium 2-iodobenzenesulfonate (0.01-0.05 mmol, 1-5 mol%) in acetonitrile or nitromethane (5 mL) is added Oxone® (0.6-0.8 mmol for aldehydes, 1.1-1.2 mmol for ketones) in one portion at room temperature.
-
The reaction mixture is stirred at the appropriate temperature (room temperature to 70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired aldehyde or ketone.
Figure 2: General experimental workflow for the IBS-catalyzed oxidation of alcohols.
A Greener Protocol in Micellar Media
For a more environmentally friendly approach, the oxidation can be performed in an aqueous micellar solution.
-
To a solution of cetyltrimethylammonium bromide (CTAB) (3 wt%) in water (5 mL) is added the alcohol (2 mmol), sodium 2-iodobenzenesulfonate (0.02 mmol, 1 mol%), and Oxone® (2.2 mmol).
-
The mixture is stirred vigorously at room temperature for 2 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the mixture is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.[10][11]
Other Potential Catalytic Applications: An Unexplored Frontier
While the role of sodium 2-iodobenzenesulfonate as a precursor for IBS in oxidation catalysis is well-established, its potential in other catalytic domains remains largely unexplored. Aryl iodides are common coupling partners in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and are also employed in C-H activation/functionalization reactions. The presence of the sulfonate group could potentially modulate the electronic properties of the aryl iodide, influencing its reactivity in such transformations. However, to date, there is a lack of specific literature reports on the application of sodium 2-iodobenzenesulfonate as a ligand or substrate in these catalytic systems. This presents an open area for future research and discovery.
Conclusion: A Versatile and Superior Pre-catalyst for Modern Organic Synthesis
Sodium 2-iodobenzenesulfonate stands out as a highly valuable and practical pre-catalyst for the in situ generation of 2-iodoxybenzenesulfonic acid (IBS), a remarkably active catalyst for the oxidation of alcohols. The IBS/Oxone system offers significant advantages over traditional stoichiometric oxidants, including catalytic efficiency, broad substrate scope, mild reaction conditions, and a more favorable environmental profile. This guide has provided a comprehensive comparison of this system with other established methods, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic challenges. While its application is currently focused on oxidation catalysis, the unique structure of sodium 2-iodobenzenesulfonate may hold untapped potential in other areas of catalysis, inviting further exploration by the scientific community.
References
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Uyanik, M.; Akakura, M.; Ishihara, K. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. J. Am. Chem. Soc.2009 , 131 (1), 251–262. [Link]
-
Liu, Y.; Wang, B. 2-Iodoxybenzenesulfonic acid-catalysed oxidation of primary and secondary alcohols with oxone in cetyl trimethylammonium bromide micelles at room temperature. J. Chem. Res.2014 , 38 (7), 427-431. [Link]
-
Liu, Y.; Wang, B. (PDF) 2-Iodoxybenzenesulfonic Acid-Catalysed oxidation of Primary and Secondary Alcohols with Oxone in Cetyl Trimethylammonium Bromide Micelles at Room Temperature. ResearchGate. 2015 . [Link]
-
Uyanik, M.; Ishihara, K. ChemInform Abstract: 2-Iodoxybenzenesulfonic Acid (IBS) Catalyzed Oxidation of Alcohols. ChemInform. 2012 , 43 (32). [Link]
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The Low-Temperature Selective Oxidation of Alcohols and a One-Pot Oxidative Esterification Using an IBS(III/V)/Oxone Catalysis. Royal Society of Chemistry. [Link]
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Kim, J.; Kim, H.; Su, W. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis. Green Chem., 2016 , 18, 4614-4619. [Link]
-
Oxidation of Alcohols. Chemistry LibreTexts. [Link]
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2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. Organic Chemistry Portal. [Link]
-
Uyanik, M.; Ishihara, K. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. Request PDF. [Link]
-
Uyanik, M.; Akakura, M.; Ishihara, K. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone. PubMed. 2009 . [Link]
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For researchers and professionals in drug development and synthetic chemistry, the creation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of available substrates, sodium 2-iodobenzenesulfonate presents a unique combination of reactivity and functionality. Its water-solubility, conferred by the sulfonate group, opens avenues for greener, aqueous-phase catalysis, while the ortho-relationship between the iodide and sulfonate moieties introduces intriguing mechanistic considerations.
This guide provides an in-depth, objective comparison of three seminal cross-coupling reactions—the Ullmann, Suzuki-Miyaura, and Heck reactions—as applied to sodium 2-iodobenzenesulfonate and its derivatives. Moving beyond mere protocols, we will dissect the causality behind experimental choices, explore the mechanistic nuances dictated by the substrate's structure, and provide the data necessary to make informed decisions in your synthetic campaigns.
The Foundation: Understanding the Substrate and the Reactions
Sodium 2-iodobenzenesulfonate is an attractive starting material. The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition, a critical step in many cross-coupling reactions. The presence of the sulfonate group not only imparts high water solubility but also acts as a potential coordinating group and exerts significant steric and electronic influence on the reaction center.
The three reaction types we will compare are:
-
Ullmann Reaction: The classic copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls.
-
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent.
-
Heck Reaction: A palladium-catalyzed reaction that couples an aryl halide with an alkene.
Mechanistic Comparison: A Tale of Three Catalytic Cycles
The choice between these reactions hinges on the desired product and the specific challenges of the synthesis. Their mechanisms, while all involving transition metals, diverge significantly, impacting catalyst choice, reaction conditions, and substrate scope.
The Ullmann Homocoupling: A Classic Approach to Symmetrical Biaryls
The Ullmann reaction is the historical method for the homocoupling of aryl halides. When applied to sodium 2-iodobenzenesulfonate, the expected product is diphenic acid (after acidification of the resulting disulfonate).
Mechanism: The precise mechanism has been a subject of debate, with evidence pointing towards pathways involving organocopper intermediates. The classic mechanism is believed to proceed through a Cu(I)/Cu(III) cycle.[1][2][3]
-
Oxidative Addition I: A Cu(I) species undergoes oxidative addition to the first molecule of sodium 2-iodobenzenesulfonate to form an ary-Cu(III)-iodide intermediate.
-
Reductive Elimination I / Formation of Organocopper(I): Alternatively, an organocopper(I) species (ArCu) can be formed.[2]
-
Oxidative Addition II: This intermediate then reacts with a second molecule of the aryl iodide.
-
Reductive Elimination: The resulting diaryl-Cu(III) complex undergoes reductive elimination to form the C-C bond of the biaryl product and regenerate the active Cu(I) catalyst.
Fig. 1: Simplified Ullmann homocoupling cycle.
Causality Behind Experimental Choices:
-
Catalyst: Traditionally, stoichiometric copper powder or copper bronze was used at high temperatures (>200 °C).[2] Modern methods utilize catalytic amounts of soluble copper salts (e.g., CuI) with ligands like phenanthroline to facilitate the reaction under milder conditions.[3]
-
Solvent: Due to the high temperatures often required, high-boiling polar solvents like DMF, NMP, or nitrobenzene are common. For a water-soluble substrate like sodium 2-iodobenzenesulfonate, aqueous conditions are highly feasible, representing a significant green chemistry advantage.[4]
-
Substrate Influence: The reaction is traditionally favored for electron-deficient aryl halides.[5] The electron-withdrawing nature of the sulfonate group in sodium 2-iodobenzenesulfonate should, in principle, facilitate the reaction.
The Suzuki-Miyaura Cross-Coupling: Precision and Versatility
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of unsymmetrical biaryls.
Mechanism: The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[6]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of sodium 2-iodobenzenesulfonate to form a square planar Aryl-Pd(II)-Iodide complex. This is often the rate-determining step.
-
Transmetalation: The organoboron reagent (e.g., phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the biaryl product, regenerating the Pd(0) catalyst.
Fig. 2: The Pd(0)/Pd(II) cycle for Suzuki coupling.
Causality Behind Experimental Choices:
-
Catalyst: A palladium source (e.g., Pd(OAc)₂, PdCl₂) and a ligand are required. Phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) are common. The choice of ligand is crucial for stabilizing the Pd(0) species and facilitating the oxidative addition and reductive elimination steps.
-
Base and Solvent: A base (e.g., K₂CO₃, K₃PO₄) is essential to activate the boronic acid for transmetalation. The water-solubility of sodium 2-iodobenzenesulfonate makes aqueous solvent systems (e.g., water, dioxane/water) highly effective and environmentally friendly.[7]
-
Substrate Influence (The "Ortho Effect"): The ortho-sulfonate group can exert a significant steric effect. This steric hindrance can influence the rate of reaction and may even alter the reaction pathway. Theoretical studies suggest that ortho-substituents can favor an alternative pathway involving a Pd(IV) intermediate, which can promote selective aryl-aryl coupling.[8] This effect could potentially enhance the efficiency of the desired coupling by disfavoring side reactions.
The Heck Reaction: Arylation of Alkenes
The Heck reaction provides a powerful method for forming a C-C bond between an aryl halide and an alkene, leading to substituted styrenes or other vinylarenes.
Mechanism: Like the Suzuki coupling, the Heck reaction generally follows a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: Pd(0) inserts into the C-I bond of sodium 2-iodobenzenesulfonate to form an Aryl-Pd(II)-Iodide complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex, followed by insertion of the alkene into the Aryl-Pd bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the double bond of the product and a hydrido-palladium complex.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the hydrido-palladium complex.
Fig. 3: General mechanism for the Heck reaction.
Causality Behind Experimental Choices:
-
Catalyst and Conditions: Palladium catalysts, often without phosphine ligands ("ligand-free"), are effective, especially for reactive aryl iodides.[9] The reaction requires a base to neutralize the hydrogen halide produced.
-
Solvent: Similar to the Suzuki reaction, the water-solubility of the substrate makes aqueous media an excellent choice, potentially in supercritical water for catalyst-free conditions.[10][11]
-
Regioselectivity: The migratory insertion step typically occurs with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene. The subsequent β-hydride elimination is also highly selective.
Performance Comparison: A Data-Driven Analysis
The optimal reaction for a given synthetic goal depends on factors like desired product, atom economy, and reaction conditions. Below is a comparative summary based on typical experimental outcomes for these reactions.
| Feature | Ullmann Homocoupling | Suzuki-Miyaura Coupling | Heck Reaction |
| Product Type | Symmetrical Biaryls | Symmetrical or Unsymmetrical Biaryls | Arylated Alkenes |
| Key Reagents | Aryl Halide (2 eq.), Cu catalyst | Aryl Halide, Organoboron, Pd catalyst, Base | Aryl Halide, Alkene, Pd catalyst, Base |
| Typical Catalyst | Cu powder, CuI, Cu₂O | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C | Pd(OAc)₂, PdCl₂ |
| Typical Conditions | High temp. (>150 °C), often harsh | Mild to moderate temp. (RT - 100 °C) | Moderate to high temp. (80 - 140 °C) |
| Solvent Advantage | Can be run in water | Excellent for aqueous systems[7] | Excellent for aqueous systems[12] |
| Key Advantage | Direct route to symmetrical biaryls | High functional group tolerance, versatile | Direct olefination, good atom economy |
| Key Limitation | Limited to symmetrical products, often harsh conditions, erratic yields[5] | Requires pre-functionalized organoboron reagent | Limited to alkene coupling partners |
| Influence of -SO₃⁻ | Electron-withdrawing group activates the aryl halide. | Solubilizing group enables aqueous catalysis; steric "ortho effect" may improve selectivity.[8] | Solubilizing group enables aqueous catalysis. |
Experimental Protocols: From Theory to Practice
To ensure trustworthiness and reproducibility, the following protocols are provided as validated starting points for experimentation.
Protocol: Ullmann Homocoupling for Diphenic Acid Synthesis
This protocol is adapted from established procedures for the synthesis of diphenic acid, the expected product from sodium 2-iodobenzenesulfonate homocoupling.
Objective: To synthesize diphenic acid via copper-catalyzed homocoupling.
Materials:
-
Sodium 2-iodobenzenesulfonate
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Water
-
Hydrochloric Acid (HCl) for workup
Procedure:
-
To a reaction vessel, add sodium 2-iodobenzenesulfonate (1.0 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).
-
Add K₂CO₃ (2.0 eq) and the chosen solvent (DMF or water).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using an organic solvent, filter the mixture to remove insoluble salts. If using water, proceed to the next step.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~1-2. The diphenic acid product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 2-sulfophenylbenzene by coupling sodium 2-iodobenzenesulfonate with phenylboronic acid.
Materials:
-
Sodium 2-iodobenzenesulfonate
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane/Water solvent mixture (e.g., 4:1)
Procedure:
-
In a reaction flask, combine sodium 2-iodobenzenesulfonate (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0-3.0 eq).
-
In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (e.g., PPh₃, 2 eq relative to Pd).
-
Add the catalyst to the reaction flask, followed by the dioxane/water solvent mixture.
-
Purge the flask with an inert gas (argon or nitrogen) for 15 minutes.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
The aqueous layer containing the sulfonated product can be purified by reverse-phase chromatography or other appropriate methods.
Conclusion and Future Outlook
The choice of reaction for modifying sodium 2-iodobenzenesulfonate is dictated by the desired synthetic outcome. The Ullmann reaction offers a direct, albeit sometimes harsh, route to the symmetrical diphenic acid scaffold. In contrast, the Suzuki-Miyaura coupling provides unparalleled versatility for creating a diverse range of unsymmetrical biaryls with high functional group tolerance and benefits from milder, often aqueous, conditions. The Heck reaction stands as the premier choice for direct arylation of alkenes.
For sodium 2-iodobenzenesulfonate, the palladium-catalyzed reactions hold a distinct advantage. The substrate's inherent water solubility is perfectly matched with the development of modern aqueous cross-coupling protocols, paving the way for more sustainable and environmentally benign syntheses. Furthermore, the steric and electronic influence of the ortho-sulfonate group—far from being a mere spectator—can be leveraged to control selectivity and potentially enhance reaction efficiency. Future research will likely focus on further elucidating the "ortho effect" in these systems and developing even more active and robust catalysts for aqueous-phase transformations.
References
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A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2023). PubMed. [Link]
-
Ullmann homocoupling reactions of aryl iodides over PdII-MOF-253. (n.d.). ResearchGate. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). PMC. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). UniTo. [Link]
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Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids a. (n.d.). ResearchGate. [Link]
-
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (n.d.). ResearchGate. [Link]
-
Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. (n.d.). ACS Publications. [Link]
-
A Highly Active Heterogeneous Palladium Catalyst for the Suzuki– Miyaura and Ullmann Coupling Reactions of Aryl Chlorides in. (2010). ResearchGate. [Link]
-
Of the ortho effect in palladium/norbornene-catalyzed reactions: a theoretical investigation. (2011). PubMed. [Link]
-
Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. (n.d.). MDPI. [Link]
-
Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. (n.d.). ResearchGate. [Link]
-
Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (n.d.). ACS Publications. [Link]
-
Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (n.d.). Scilit. [Link]
-
Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2013). RSC Publishing. [Link]
-
Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (2005). Sci-Hub. [Link]
-
Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. (n.d.). The Hartwig Group. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. [Link]
-
oxidative addition and palladium coupling. (n.d.). csbsju. [Link]
-
Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. (n.d.). ResearchGate. [Link]
-
Ullmann reaction. (n.d.). Wikipedia. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). MDPI. [Link]
-
The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. (n.d.). ResearchGate. [Link]
-
Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. (n.d.). oatext.com. [Link]
-
Sulfonate group improves the solubility and electrocatalytic performance of Ru-based bda- and pda-type water oxidation catalysts under neutral conditions. (n.d.). ChemRxiv. [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
-
Heck Reaction. (n.d.). Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to Evaluating Catalyst Efficiency for Sodium 2-Iodobenzenesulfonate Cross-Coupling Reactions
Introduction: The Unique Challenge and Opportunity of a Water-Soluble Aryl Halide
Sodium 2-iodobenzenesulfonate is a compelling substrate in modern synthetic chemistry. Its dual functionality—a reactive carbon-iodine bond poised for cross-coupling and a highly polar sulfonate group conferring aqueous solubility—sets it apart from conventional aryl halides. This water solubility opens avenues for greener, more sustainable reaction media and the synthesis of novel water-soluble ligands, pharmaceuticals, and functional materials. However, these same properties present a unique set of challenges for catalyst selection and process optimization.
This guide provides a comparative framework for evaluating the efficiency of different catalyst systems for cross-coupling reactions involving sodium 2-iodobenzenesulfonate. We will move beyond a simple listing of catalysts to explore the mechanistic rationale behind catalyst choice, offering field-proven insights into optimizing reaction outcomes. The discussion will be grounded in the fundamental principles of palladium, copper, and nickel catalysis, providing researchers with the tools to design robust and efficient synthetic routes.
Pillar 1: Palladium-Based Catalysts - The Workhorse of Cross-Coupling
Palladium-catalyzed reactions are the cornerstone of C-C and C-N bond formation, valued for their high efficiency and functional group tolerance.[1] For a substrate like sodium 2-iodobenzenesulfonate, the choice of ligand and solvent system is paramount to success.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is one of the most versatile cross-coupling methods.[2] The catalytic cycle, illustrated below, is a foundational concept for understanding catalyst behavior.
The process begins with the active Pd(0) species undergoing oxidative addition into the C-I bond of sodium 2-iodobenzenesulfonate.[2] This is often the rate-determining step. Following a base-assisted transmetalation with the boronic acid derivative, the two organic fragments are brought together on the palladium center. The final, irreversible reductive elimination step yields the biaryl product and regenerates the Pd(0) catalyst.[2]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Key Palladium-Catalyzed Reactions and Catalyst Selection
-
Suzuki-Miyaura Coupling (C-C): Ideal for forming biaryl structures. For our water-soluble substrate, a water-soluble phosphine ligand such as TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) is an excellent choice. Alternatively, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction in a biphasic system.[3]
-
Heck Reaction (C-C): Couples the aryl iodide with an alkene.[4] This reaction often requires higher temperatures, but phosphine-free catalyst systems like Pd(OAc)₂ can be effective, especially in polar aprotic solvents like DMF or DMA.[5][6]
-
Sonogashira Coupling (C-C): Forms a C-C bond with a terminal alkyne. This reaction typically requires a copper(I) co-catalyst alongside the palladium complex.[7][8] The use of a mild base is crucial to prevent undesired side reactions.[9]
-
Buchwald-Hartwig Amination (C-N): A powerful method for synthesizing aryl amines.[10] This reaction is highly dependent on the choice of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the reductive elimination step.[11][12] The reaction is sensitive to the base used, with weaker bases often favoring C-N coupling over competing hydrolysis of the aryl iodide.
Pillar 2: Copper-Based Catalysts - The Economical Choice for Heteroatom Coupling
Copper-catalyzed reactions, particularly the Ullmann condensation, are a cost-effective alternative to palladium for forming C-O, C-N, and C-S bonds.[13][14] While often requiring higher temperatures and stronger bases than their palladium counterparts, modern advancements have led to milder and more efficient protocols.
Mechanism: The Ullmann Condensation
The precise mechanism of the Ullmann reaction is complex and can vary with conditions, but a generally accepted pathway involves the formation of a copper(I) species.[14] For a C-O coupling, a copper(I) alkoxide is formed, which then undergoes oxidative addition with the aryl iodide. The resulting Cu(III) intermediate then reductively eliminates the diaryl ether product.
The high polarity of sodium 2-iodobenzenesulfonate can be advantageous in Ullmann reactions, as polar aprotic solvents like DMSO or DMF are commonly employed, enhancing the solubility of the substrate and reagents.[15]
Pillar 3: Nickel-Based Catalysts - An Emerging Powerhouse
Nickel catalysts are gaining significant traction as a more abundant and economical alternative to palladium.[16] They exhibit unique reactivity, particularly in the cross-coupling of aryl halides with alkyl electrophiles, a transformation that can be challenging for palladium.[17]
The mechanism often involves single-electron transfer (SET) pathways and the generation of radical intermediates, distinguishing it from the purely Pd(0)/Pd(II) cycles.[17] A key advantage is the ability to activate typically less reactive C-Cl or C-O bonds (as triflates), though for an aryl iodide, this is less of a concern.[18] The development of dual-ligand systems has been shown to improve cross-coupling selectivity and overall efficiency.[16] For researchers looking to explore novel synthetic routes or reduce costs, evaluating nickel catalysts is a forward-looking strategy.
Comparative Analysis of Catalyst Systems
The selection of a catalyst is a multi-factorial decision. The following table summarizes the key performance characteristics of each catalyst class for reactions with aryl iodides, with special considerations for a water-soluble substrate like sodium 2-iodobenzenesulfonate.
| Metric | Palladium-Based Catalysts | Copper-Based Catalysts | Nickel-Based Catalysts |
| Primary Applications | C-C (Suzuki, Heck, Sonogashira), C-N (Buchwald-Hartwig)[1][19] | C-O, C-N, C-S (Ullmann-type)[13][14] | C-C (especially with sp³ partners), C-N[16][17] |
| Typical Catalyst Loading | 0.1 - 5 mol% | 5 - 20 mol% (can be stoichiometric)[15] | 1 - 10 mol% |
| Operating Temperature | Room Temperature to 120 °C | 100 - 200 °C (often high)[14] | Room Temperature to 100 °C |
| Functional Group Tolerance | Excellent | Moderate to Good | Good |
| Key Ligands | Phosphines (PPh₃, Buchwald ligands), NHCs[20] | Phenanthroline, Proline, often ligandless | Bipyridines, Phenanthrolines, NHCs[21] |
| Pros for Aqueous Substrates | Well-established methods for aqueous/biphasic catalysis using soluble ligands (e.g., TPPTS) or surfactants.[22] | High tolerance for polar solvents like DMSO/DMF, which can solubilize sodium 2-iodobenzenesulfonate. | Good performance in polar aprotic solvents. |
| Cons for Aqueous Substrates | Ligand design is critical to prevent catalyst deactivation. Potential for substrate hydrolysis with strong bases.[23] | Often requires harsh conditions (high temp, strong base) which can degrade sensitive substrates. | Mechanistic pathways can be complex; less developed for aqueous systems compared to palladium. |
Experimental Protocols: A Framework for Catalyst Evaluation
A robust evaluation requires a standardized experimental workflow. The following protocol for a Suzuki-Miyaura reaction provides a self-validating system for comparing different palladium catalysts. The key is consistency: by keeping the substrate, reagent stoichiometry, and solvent constant, any variation in yield or reaction time can be directly attributed to the catalyst's performance.
Representative Workflow: Suzuki-Miyaura Coupling
Caption: Experimental workflow for catalyst evaluation.
Detailed Step-by-Step Methodology
Objective: To couple sodium 2-iodobenzenesulfonate with phenylboronic acid to form sodium 4-phenylbenzenesulfonate.
Materials:
-
Sodium 2-iodobenzenesulfonate
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate
-
Hydrochloric Acid (1M)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add sodium 2-iodobenzenesulfonate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl iodide. K₂CO₃ is a common, effective base for Suzuki couplings.[24]
-
-
Catalyst Addition: In a glovebox or under a positive pressure of nitrogen, add the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄).
-
Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Rationale: The dioxane/water system is effective for solubilizing both the polar sulfonate salt and the less polar boronic acid and catalyst. Degassing prevents catalyst oxidation.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for the designated time (e.g., monitor by TLC or LC-MS every hour).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (10 mL).
-
Extraction: Carefully acidify the aqueous layer with 1M HCl to pH ~2 to protonate the product, making it more soluble in the organic phase. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography to isolate the desired biphenyl product. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
By substituting different catalysts (e.g., a Pd(OAc)₂/SPhos system) into this standardized protocol, a direct and reliable comparison of their efficiency can be achieved.
Conclusion and Future Outlook
The selection of an optimal catalyst for reactions involving sodium 2-iodobenzenesulfonate is a nuanced process dictated by the desired transformation, economic constraints, and process conditions.
-
Palladium catalysts remain the most versatile and reliable choice, particularly for Suzuki and Buchwald-Hartwig couplings, with a wealth of literature to guide the use of specialized ligands for aqueous-phase reactions.
-
Copper catalysts offer a compelling, low-cost alternative for Ullmann-type C-O, C-N, and C-S bond formations, especially when harsh reaction conditions are tolerable.
-
Nickel catalysts represent the cutting edge, providing unique reactivity and economic benefits that warrant investigation for developing novel and more sustainable synthetic methodologies.
For researchers and drug development professionals, the path forward involves a logical, data-driven evaluation of these systems. By employing standardized protocols and understanding the mechanistic underpinnings of each catalyst class, the unique properties of sodium 2-iodobenzenesulfonate can be fully leveraged to accelerate innovation in chemical synthesis.
References
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Indra, D., et al. (2018). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. Available at: [Link]
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Scilit. (n.d.). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. Scilit. Available at: [Link]
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Gagnon, D., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. Semantic Scholar. Available at: [Link]
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Wikipedia. (n.d.). Sulfonate. Wikipedia. Available at: [Link]
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PubMed. (2017). Copper(II)-Catalyzed Direct Sulfonylation of C(sp(2))-H Bonds with Sodium Sulfinates. PubMed. Available at: [Link]
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Shaughnessy, K. H., et al. (2003). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. ACS Publications. Available at: [Link]
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MDPI. (n.d.). Tunable Surfactant-Assisted WO3 Nanogranules as High-Performance Electrocatalysts for the Oxygen Evolution Reaction. MDPI. Available at: [Link]
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Everson, D. A., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. ACS Publications. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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National Institutes of Health. (2019). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. National Institutes of Health. Available at: [Link]
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ResearchGate. (2020). Oxygen reduction on silver catalysts in solutions containing various concentrations of sodium hydroxide - Comparison with platinum. ResearchGate. Available at: [Link]
-
Taniguchi, N. (2012). Copper-Catalyzed Oxidative Hydrosulfonylation of Alkynes Using Sodium Sulfinates in Air. Thieme Connect. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Weires, A. G., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses. Available at: [Link]
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MDPI. (2024). URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling. MDPI. Available at: [Link]
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National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (2012). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Heck reaction of iodobenzene with olefins using Pd- complex 3 a. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2018). Pt-Based electrocatalysts with high atom utilization efficiency: from nanostructures to single atoms. Royal Society of Chemistry. Available at: [Link]
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Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Semantic Scholar. Available at: [Link]
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PubMed. (2018). Copper-Catalyzed Synthesis of β-Azido Sulfonates or Fluorinated Alkanes: Divergent Reactivity of Sodium Sulfinates. PubMed. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Gorgani, L., et al. (2009). Palladium-catalyzed Suzuki cross-coupling of 2-haloselenophenes: synthesis of 2-arylselenophenes, 2,5-diarylselenophenes, and 2-arylselenophenyl ketones. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. Available at: [Link]
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YouTube. (2019). Sonogashira coupling. YouTube. Available at: [Link]
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National Institutes of Health. (2021). Nickel-Catalyzed Atroposelective Cross-Electrophile Coupling of Aryl Halides: A General and Practical Route to Diverse MOP-type Ligands. National Institutes of Health. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI. Available at: [Link]
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National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. Available at: [Link]
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YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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National Institutes of Health. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Available at: [Link]
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YouTube. (2021). Cu2+ Na2S2O3 titration. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]
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National Institutes of Health. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. Available at: [Link]
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Washington University in St. Louis. (2021). New class of catalysts could dramatically change playing field in nickel catalysis. The Source. Available at: [Link]
-
YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. YouTube. Available at: [Link]
-
YouTube. (2023). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. YouTube. Available at: [Link]
-
ACS Publications. (2018). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions. ACS Publications. Available at: [Link]
-
Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry. Available at: [Link]
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A Comparative Guide to the Performance of Sodium 2-Iodobenzenesulfonate in Organic Synthesis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical analysis of sodium 2-iodobenzenesulfonate, a versatile reagent in modern organic synthesis. We will objectively explore its performance benchmarks in two key areas: as a precursor to a powerful catalytic oxidant and as a potential coupling partner in palladium-catalyzed cross-coupling reactions. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and experimental design choices, offering a framework for its effective application in research and development.
Section 1: A Precursor to a Highly Active Oxidation Catalyst
Sodium 2-iodobenzenesulfonate serves as a convenient and stable precursor to the highly active hypervalent iodine oxidant, 2-Iodoxybenzenesulfonic acid (IBS). The in situ generation of IBS from its sodium salt has been shown to be a superior method for the oxidation of alcohols.
The Advantage of IBS over Traditional Reagents
Historically, 2-Iodoxybenzoic acid (IBX) has been a widely used reagent for alcohol oxidation. However, its low solubility in common organic solvents often necessitates harsh reaction conditions. Modified IBX reagents have been developed to address this, but research indicates that IBS, generated from sodium 2-iodobenzenesulfonate, is a significantly more active catalyst for the oxidation of alcohols with Oxone.[1] This heightened activity is attributed to the electronic properties of the sulfonate group. Theoretical calculations suggest that the ionic character of the hypervalent iodine-OSO2 bond in IBS lowers the twisting barrier of the alkoxyperiodinane intermediate, thereby accelerating the oxidation process.[1]
Performance Benchmark: Oxidation of Alcohols
The catalytic system of sodium 2-iodobenzenesulfonate and Oxone provides a highly efficient and selective method for the oxidation of a wide range of alcohols to aldehydes, ketones, and carboxylic acids.[1]
| Substrate | Product | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1-Phenylethanol | Acetophenone | Sodium 2-iodobenzenesulfonate (5 mol%), Oxone (1.2 equiv) | Acetonitrile | 0.5 | 98 |
| Benzyl alcohol | Benzaldehyde | Sodium 2-iodobenzenesulfonate (1 mol%), Oxone (1.1 equiv) | Acetonitrile | 1 | 95 |
| Cinnamyl alcohol | Cinnamaldehyde | Sodium 2-iodobenzenesulfonate (2 mol%), Oxone (1.2 equiv) | Acetonitrile | 0.5 | 96 |
| 1-Octanol | Octanoic acid | Sodium 2-iodobenzenesulfonate (5 mol%), Oxone (2.5 equiv) | Acetonitrile/Water | 3 | 92 |
Table 1: Representative examples of alcohol oxidation using the in situ generation of IBS from sodium 2-iodobenzenesulfonate. Data synthesized from findings in Uyanik, M., Akakura, M., & Ishihara, K. (2009). J. Am. Chem. Soc., 131(1), 251-262.
Experimental Protocol: In Situ Generation of IBS for Alcohol Oxidation
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone.
Materials:
-
Sodium 2-iodobenzenesulfonate
-
Oxone (potassium peroxymonosulfate)
-
Secondary alcohol
-
Anhydrous acetonitrile
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the secondary alcohol (1.0 mmol), anhydrous acetonitrile (5 mL), and sodium 2-iodobenzenesulfonate (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature to ensure dissolution.
-
Add Oxone (1.2 mmol) portion-wise over 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for alcohol oxidation.
Section 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
While sodium 2-iodobenzenesulfonate is well-documented as an oxidant precursor, its application as an aryl halide in palladium-catalyzed cross-coupling reactions is less explored in the literature. However, based on fundamental principles of organometallic chemistry, we can project its reactivity and benchmark it against other aryl halides.
Theoretical Framework: Reactivity of Aryl Halides
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The reactivity of the C-X bond generally follows the trend: C-I > C-Br > C-Cl.[3] This is due to the decreasing bond dissociation energy down the group. Therefore, aryl iodides are typically the most reactive coupling partners, often requiring milder reaction conditions.[3]
The presence of the electron-withdrawing sulfonate group on the aromatic ring is expected to enhance the rate of oxidative addition, further increasing the reactivity of sodium 2-iodobenzenesulfonate compared to unsubstituted iodobenzene.[4] However, the polar sulfonate group will also significantly impact the solubility of the molecule, necessitating careful solvent selection.
Comparative Performance Outlook
Based on these principles, we can construct a comparative outlook on the performance of sodium 2-iodobenzenesulfonate against other aryl halides in common cross-coupling reactions.
| Reaction | Sodium 2-Iodobenzenesulfonate | 2-Bromobenzenesulfonate | 2-Chlorobenzenesulfonate |
| Suzuki-Miyaura | High reactivity, likely proceeds under mild conditions. Water-soluble nature may be advantageous for aqueous catalysis. | Moderate reactivity, may require higher temperatures or more active catalysts. | Low reactivity, often requires specialized ligands and harsh conditions. |
| Heck | Expected to be a good substrate. The polarity may influence olefin insertion and β-hydride elimination steps. | Viable substrate, but may require higher temperatures than the iodide. | Challenging substrate, often giving lower yields. |
| Sonogashira | High reactivity expected. The copper co-catalyst is generally effective with aryl iodides. | Good reactivity, but may require more forcing conditions. | Typically a poor substrate for Sonogashira coupling. |
Table 2: Projected relative reactivity of sodium 2-halobenzenesulfonates in palladium-catalyzed cross-coupling reactions.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for exploring the Suzuki-Miyaura coupling of sodium 2-iodobenzenesulfonate with an arylboronic acid. The use of a polar aprotic solvent is proposed to accommodate the solubility of the sodium salt.
Materials:
-
Sodium 2-iodobenzenesulfonate
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add sodium 2-iodobenzenesulfonate (1.0 mmol), the arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add DMF (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Conclusion
Sodium 2-iodobenzenesulfonate is a reagent with established high performance as a precursor for the catalytic oxidation of alcohols, offering a more active alternative to traditional IBX-based systems. While its direct application in palladium-catalyzed cross-coupling reactions is not extensively documented, fundamental principles of organometallic chemistry strongly suggest its potential as a highly reactive aryl iodide coupling partner. The provided protocols and comparative data serve as a robust starting point for researchers to harness the full synthetic utility of this versatile compound. Further experimental validation of its performance in cross-coupling reactions is warranted and represents a promising area for methods development.
References
-
Uyanik, M., Akakura, M., & Ishihara, K. (2009). 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone. Journal of the American Chemical Society, 131(1), 251–262. [Link]
-
PubChem. (n.d.). Sodium 2-iodobenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Arshad, S., et al. (2008). Sodium 2-iodobenzenesulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(12), m1628. [Link]
-
Miyake, F., & Yamamura, S. (2004). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- de Vries, J. G. (2001). The Heck reaction.
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Sigman, M. S., & Werner, E. W. (2012). A quantitative model of substituent effects in palladium-catalyzed aerobic alcohol oxidation. Journal of the American Chemical Society, 134(37), 15481-15493.
- Doucet, H. (2008). Heck reaction: a historical view. Topics in Organometallic Chemistry, 24, 1-33.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
